molecular formula C7H14O4 B8066210 (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

Cat. No.: B8066210
M. Wt: 162.18 g/mol
InChI Key: LEMIPPITFFHKFG-UHFFFAOYSA-N
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Description

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMIPPITFFHKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid CAS 1258418-91-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid Advanced Chiral Synthon for Ether Lipids and Peptidomimetics

Executive Summary

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (CAS 1258418-91-5) is a high-value chiral building block belonging to the class of protected glyceric acid derivatives . It serves as a critical "stereochemical anchor" in the synthesis of complex pharmaceutical intermediates, particularly ether-linked lipids for RNA delivery systems (LNPs) and peptidomimetics (protease inhibitors).

Its structural core—a propanoic acid backbone with a defined (R)-hydroxyl center and a bulky tert-butoxy ether tail—provides two distinct technical advantages:

  • Orthogonal Protection: The tert-butyl ether is stable under basic and nucleophilic conditions (unlike esters), allowing selective manipulation of the carboxylic acid and secondary hydroxyl groups.

  • Stereochemical Fidelity: It introduces a pre-defined chiral center (

    
    ), eliminating the need for late-stage resolution in convergent synthesis.
    

Chemical Profile & Properties[1][2][3][4][5][6]

Table 1: Physicochemical Specifications

PropertySpecification
CAS Registry Number 1258418-91-5
IUPAC Name (2R)-3-[(2-methylpropan-2-yl)oxy]-2-hydroxypropanoic acid
Molecular Formula C

H

O

Molecular Weight 162.18 g/mol
Stereochemistry (R)-Enantiomer (ee > 98%)
Physical State Viscous Colorless Oil or Low-Melting Solid
Solubility Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic Acid)
Key Functional Groups Carboxylic Acid (C1), Secondary Alcohol (C2), tert-Butyl Ether (C3)

Synthetic Utility & Mechanism

The utility of CAS 1258418-91-5 lies in its ability to function as a glycerol surrogate . In lipid synthesis, it replaces the glycerol backbone to create non-hydrolyzable ether linkages at the sn-3 position, improving the metabolic stability of the resulting lipid nanoparticle (LNP) components in vivo.

Mechanistic Pathway: Orthogonal Coupling

The compound possesses three reactive sites with distinct reactivities:

  • Carboxylic Acid (C1): Ready for amide coupling (EDC/NHS) or esterification (Steglich).

  • Secondary Hydroxyl (C2): Nucleophilic, but sterically hindered; requires activation or specific catalysts for functionalization.

  • tert-Butyl Ether (C3): Chemically inert to base/reduction; acid-labile (cleavable by TFA).

Diagram 1: Chemo-Selective Synthetic Workflow This diagram illustrates how the molecule is used to build complex scaffolds while preserving stereochemistry.

G Start (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid (Core Synthon) Step1 C1-Activation (EDC/NHS or HATU) Start->Step1 Activation Intermediate1 Activated Ester Intermediate Step1->Intermediate1 Step2 Nucleophilic Attack (Amine/Alcohol) Intermediate1->Step2 Coupling Product1 Amide/Ester Conjugate (Stable t-Bu Ether) Step2->Product1 Step3 C2-Functionalization (Optional Acylation) Product1->Step3 2° OH Modification Final Complex Lipid/Peptidomimetic Step3->Final

Caption: Step-wise functionalization strategy exploiting the orthogonal stability of the C3-tert-butoxy group.

Experimental Protocols

Protocol A: Quality Control (Chiral Purity Analysis)

Objective: Validate the enantiomeric excess (ee%) of the starting material before use in GMP synthesis.

  • Sample Preparation: Dissolve 5 mg of CAS 1258418-91-5 in 1 mL of Isopropanol:Hexane (10:90).

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA ensures the acid remains protonated for sharp peak shape.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: Major peak (R-isomer) > 98.0% area; Minor peak (S-isomer) < 2.0%.

Protocol B: General Steglich Esterification (Lipid Synthesis)

Objective: Coupling the acid to a long-chain alcohol to form a lipid tail.

Reagents:

  • CAS 1258418-91-5 (1.0 eq)

  • Long-chain Alcohol (e.g., Octadecanol) (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve CAS 1258418-91-5 and the alcohol in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP in one portion. Cool the mixture to 0°C.

  • Coupling: Add DCC dropwise (dissolved in minimal DCM) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Handling & Stability Data

  • Hygroscopicity: The free acid is hygroscopic. Store in a desiccator at -20°C.

  • Acid Sensitivity: The tert-butyl ether is acid-labile . Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.

    • Stability Window: Stable in dilute acid (pH > 3) for short durations. Rapidly hydrolyzes in neat TFA.

  • Racemization Risk: Low. The alpha-proton is less acidic than in amino acids, but prolonged exposure to strong base (e.g., NaH, LDA) could induce racemization via enolization. Use mild bases (DIPEA, Pyridine).

Synthesis Pathway (Origin)

Understanding the origin of the material is crucial for assessing impurity profiles. The standard industrial route utilizes the Chiral Pool (D-Serine) to guarantee stereopurity.

Diagram 2: Industrial Synthesis from D-Serine

Synthesis Serine D-Serine (Chiral Pool) Diazo Diazotization (NaNO2, H2SO4) Serine->Diazo Deamination Glyceric (R)-Glyceric Acid (Retention of Config.) Diazo->Glyceric Hydrolysis Protection Selective Alkylation (Isobutylene, H+) Glyceric->Protection O-Alkylation Target (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid (CAS 1258418-91-5) Protection->Target

Caption: Synthesis via diazotization of D-Serine ensures high enantiomeric excess (ee) by retaining the chiral center.

References

  • Fluorochem. (R)-3-(tert-butoxy)-2-hydroxypropanoic acid Product Sheet. Retrieved from

  • PubChem. (R)-3-Tert-butoxy-2-hydroxypropanoic acid (CID 11332642).[1] National Library of Medicine. Retrieved from [1]

  • Frontiers in Bioengineering. Production of 3-Hydroxypropanoic Acid. Discusses the platform utility of the hydroxy-propanoic backbone. Retrieved from

  • ChemicalBook. CAS 1258418-91-5 Technical Specifications. Retrieved from

Sources

(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (2R)-2-Hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic Acid

Subtitle: Strategic Utilization of O-tert-Butyl-D-Glyceric Acid as a Chiral Synthon in Drug Discovery

Executive Summary & Chemical Identity

Compound: (2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid Common Names: (R)-3-tert-butoxy-2-hydroxypropanoic acid; O-tert-butyl-D-glyceric acid.[1] CAS Registry Number: 1258418-91-5 (Specific Enantiomer) Molecular Formula: C


H

O

Molecular Weight: 162.18 g/mol [1][2]

This guide details the synthesis, characterization, and application of (2R)-2-hydroxy-3-tert-butoxypropanoic acid , a critical chiral building block.[1] Structurally, it is the tert-butyl ether of D-glyceric acid.[1] It serves as a robust, non-hydrolyzable isostere for serine residues in peptidomimetics and a chiral scaffold for nucleoside phosphonate antivirals. Its value lies in the (2R) stereocenter, which is derived from the "chiral pool" (typically D-Serine), and the acid-labile yet base-stable tert-butyl protecting group.[1]

Synthetic Architecture & Process Chemistry

The most reliable route to high-enantiopurity alpha-hydroxy acids from amino acids is Diazotization .[1] While direct alkylation of D-glyceric acid is possible, it often suffers from poor regioselectivity (primary vs. secondary alcohol competition).[1]

Therefore, the industry-standard protocol utilizes O-tert-butyl-D-serine as the precursor.[1] This ensures the ether linkage is established before the stereocenter is manipulated, preventing racemization.

The Mechanism: Retention of Configuration

A common misconception is that substitution of the diazonium group proceeds via a standard


 (inversion) or 

(racemization) mechanism.[1] In reality, the diazotization of alpha-amino acids proceeds with overall retention of configuration .
  • Diazotization: Sodium nitrite/acid converts the amine to a diazonium salt (

    
    ).[1]
    
  • Neighboring Group Participation: The adjacent carboxylate oxygen attacks the alpha-carbon, displacing nitrogen and forming a transient three-membered alpha-lactone (Inversion #1).[1]

  • Hydrolysis: Water attacks the alpha-lactone at the chiral center, opening the ring (Inversion #2).[1]

  • Result: Double inversion = Retention of the original (R) configuration.

Visualization of the Pathway

SynthesisPathway Substrate O-tert-butyl-D-Serine (Precursor) Diazonium Diazonium Intermediate (Unstable) Substrate->Diazonium NaNO2, H2SO4 (0°C) AlphaLactone Alpha-Lactone (Transient Species) Diazonium->AlphaLactone Intramolecular Displacement (Inversion 1) Product (2R)-3-tert-butoxy-2-hydroxy propanoic acid AlphaLactone->Product H2O Hydrolysis (Inversion 2 -> Retention)

Figure 1: Mechanistic pathway for the conversion of O-tBu-D-Serine to the target hydroxy acid, highlighting the double-inversion mechanism that preserves stereochemistry.[1]

Validated Experimental Protocol

Objective: Synthesis of (2R)-3-tert-butoxy-2-hydroxypropanoic acid from O-tert-butyl-D-serine.

Reagents:
  • O-tert-butyl-D-serine (1.0 equiv)[1]

  • Sodium Nitrite (

    
    , 1.5 equiv)[1]
    
  • Sulfuric Acid (

    
    ) or Acetic Acid (glacial)[1]
    
  • Ethyl Acetate (for extraction)[1][3][4]

Step-by-Step Methodology:
  • Solubilization: In a three-neck round-bottom flask equipped with a thermometer and magnetic stirrer, dissolve O-tert-butyl-D-serine (e.g., 10g) in

    
     (100 mL). Cool the solution to 0°C  using an ice/salt bath.
    
    • Why: Low temperature prevents thermal decomposition of the diazonium intermediate into carbocations that would lead to elimination products (alkenes) or racemization.[1]

  • Diazotization: Dissolve

    
     in a minimal amount of water.[1] Add this solution dropwise to the reaction flask over 60 minutes, maintaining the internal temperature below 5°C.
    
    • Observation: Nitrogen gas (

      
      ) evolution will be vigorous.[1] Ensure adequate venting.[1]
      
  • Reaction: Allow the mixture to stir at 0°C for 3 hours, then slowly warm to room temperature (25°C) and stir overnight (12h).

    • Checkpoint: The reaction is complete when gas evolution ceases and TLC/LC-MS indicates consumption of the starting amino acid.

  • Quenching & Extraction: Saturate the aqueous solution with solid NaCl (salting out). Extract the product with Ethyl Acetate (

    
    ).[1]
    
    • Note: The product is an acid.[1][5][6][7][8][9] If the pH is not sufficiently low (< pH 2), the product will remain in the aqueous phase as a salt.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting oil typically crystallizes upon standing or can be recrystallized from Hexane/EtOAc.
    

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the "Chiral Pool" transfer, the following data must be verified.

MetricExpected ObservationValidation Logic

NMR
Singlet at

ppm (9H)
Confirms integrity of the tert-butyl group (acid-sensitive).[1] If missing/shifted, deprotection occurred.[10]
Chiral HPLC Single peak >98% eeUse a Chiralpak AD-H or OD-H column.[1] Compare against racemic standard (made from DL-Serine).
Mass Spec

ESI Negative mode is preferred for carboxylic acids.[1]
Optical Rotation

negative (typically)
Literature specific rotation varies by solvent; establish an internal standard curve.[1]

Critical Quality Attribute (CQA): The presence of acrylic acid derivatives (elimination byproducts). Check for vinylic protons in NMR (


 5.5–6.5 ppm).[1] If present, the reaction temperature was too high.

Strategic Applications in Drug Design

This molecule acts as a versatile "chiral clip" in medicinal chemistry.[1][5]

Retrosynthetic Utility

It is primarily used to introduce a polar, chiral motif that is resistant to metabolic cleavage. Unlike esters, the tert-butyl ether is stable to plasma esterases, improving the pharmacokinetic (PK) profile.[1]

Applications Core (2R)-3-tert-butoxy-2-hydroxy propanoic acid App1 Peptidomimetics (Protease Inhibitors) Core->App1 Coupling via COOH (Amide bond) App2 Nucleoside Analogs (Viral Polymerase Inhibitors) Core->App2 Reduction to Diol then Phosphonylation App3 Ether Lipids (Membrane Modulators) Core->App3 Esterification

Figure 2: Downstream applications of the core scaffold in pharmaceutical synthesis.

Specific Use Cases
  • Protease Inhibitors: The hydroxyl group can mimic the transition state of peptide hydrolysis.[1] The bulky tert-butyl group fills hydrophobic pockets (S1/S2 subsites) in enzymes like HIV protease or HCV NS3/4A protease.[1]

  • Cidofovir/Tenofovir Analogs: The molecule can be reduced to the diol (3-tert-butoxy-1,2-propanediol) and converted into acyclic nucleoside phosphonates.[1] The ether linkage provides superior metabolic stability compared to ester-linked prodrugs.[1]

Stability & Handling

  • Acid Sensitivity: The tert-butyl ether is acid-labile.[1] Avoid strong Lewis acids (

    
    ) or strong Bronsted acids (TFA) unless deprotection is intended.[1]
    
    • Deprotection: Treatment with TFA/DCM (1:[1][11]1) yields D-Glyceric acid.[1][12]

  • Base Stability: Excellent.[1] Compatible with standard peptide coupling conditions (EDC/HOBt, HATU) and basic hydrolysis (LiOH/MeOH).[1]

  • Storage: Store at -20°C under inert atmosphere (Argon). The free acid is hygroscopic.[1]

References

  • Fluorochem. (2R)-3-(tert-butoxy)-2-hydroxypropanoic acid - Product Analysis and CAS Verification. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11332642: (R)-3-Tert-butoxy-2-hydroxypropanoic acid.[1] Retrieved from [1]

  • Organic Chemistry Portal. Diazotization Mechanisms and Synthetic Utility.[1] Retrieved from

  • BenchChem. The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group. (Context on O-tBu-Serine stability). Retrieved from

  • Frontiers in Bioengineering. Biocatalytic synthesis of hydroxypropionic acid derivatives. (Comparison to enzymatic routes). Retrieved from

Sources

Strategic Utilization of Chiral C3 Synthons: The tert-Butyl Ether Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of modern drug discovery, three-carbon (C3) chiral building blocks serve as the fundamental "molecular Lego" for statins, beta-blockers, and antiviral protease inhibitors. Among these, (S)- and (R)-Glycidyl tert-butyl ethers occupy a unique strategic niche. Unlike their benzyl (Bn) or silyl (TBDMS/TIPS) counterparts, the tert-butyl (t-Bu) ether moiety offers a specific "Goldilocks" stability profile: it is impervious to hydrogenolysis and fluoride attack, yet cleanly removable under specific acidic conditions.

This guide details the production, validation, and application of these synthons, focusing on the Jacobsen Hydrolytic Kinetic Resolution (HKR) as the primary method for industrial scalability.

Strategic Selection: The tert-Butyl Advantage

The choice of protecting group at the C3 position dictates the downstream synthetic strategy. The tert-butyl ether is often selected when the molecule must survive harsh basic conditions, reduction, or nucleophilic attacks that would cleave esters or silyl ethers.

Comparative Stability Matrix

The following table contrasts the tert-butyl ether against common alternatives, establishing the rationale for its selection in multi-step synthesis.

Protecting GroupBase Stability (e.g., NaH, BuLi)Nucleophile Stability (e.g., Grignards)Oxidation Stability (e.g., Jones, PCC)Reduction Stability (e.g., H2/Pd, LiAlH4)Cleavage Condition
tert-Butyl Ether Excellent Excellent Excellent Excellent Strong Acid (TFA, HBr)
Benzyl Ether (Bn)ExcellentGoodGoodPoor (Cleaves)Hydrogenolysis / Lewis Acid
TBDMS EtherGoodGoodGoodExcellentFluoride (TBAF) / Mild Acid
Acetate/BenzoatePoor (Hydrolyzes)Poor (Attacked)GoodPoor (Reduces)Base / Acid

Key Insight: Use t-Bu protection when your synthesis requires late-stage hydrogenation (where Bn fails) or when you must avoid fluoride deprotection steps (where TBDMS fails).

Core Synthesis: The Jacobsen HKR Protocol

While chiral pool synthesis (from Serine or Tartaric acid) is possible, it is atom-inefficient for simple C3 ethers. The industrial standard is the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide. This method uses a chiral Co(salen) catalyst to selectively hydrolyze one enantiomer to the diol, leaving the desired epoxide in high enantiomeric excess (>99% ee).[1]

Workflow Visualization

The following diagram illustrates the kinetic resolution pathway, highlighting the divergence between the desired chiral epoxide and the diol byproduct.

HKR_Workflow Racemic Racemic tert-Butyl Glycidyl Ether Intermediate Kinetic Resolution Process Racemic->Intermediate Catalyst (S,S)-Co(salen) Catalyst (0.5 mol%) Catalyst->Intermediate Water H2O (0.55 equiv) Water->Intermediate Product_Epoxide (S)-tert-Butyl Glycidyl Ether (>99% ee) Intermediate->Product_Epoxide Slow Reacting Enantiomer Byproduct_Diol (R)-3-tert-butoxy- 1,2-propanediol Intermediate->Byproduct_Diol Fast Hydrolysis

Figure 1: The Jacobsen HKR separates the racemic mixture by selectively hydrolyzing the mismatched enantiomer.

Detailed Experimental Protocol

Objective: Synthesis of (S)-Glycidyl tert-butyl ether via HKR.

Reagents:

  • Racemic tert-butyl glycidyl ether (100 mmol)

  • (S,S)-Co(salen) complex (0.5 mol%)

  • Acetic acid (AcOH) (2 mol% relative to catalyst)

  • Distilled Water (55 mmol)

  • THF (minimal, optional)

Step-by-Step Methodology:

  • Catalyst Activation (Critical):

    • Dissolve the (S,S)-Co(salen) precatalyst (red/brown solid) in minimal toluene or THF.

    • Add acetic acid.[1][2][3] Allow to stir open to air for 30 minutes. Why? This oxidizes Co(II) to the active Co(III)-OAc species. The color changes from red to dark brown.

    • Concentrate to dryness in vacuo to remove solvent/excess acid if necessary, or use directly if solvent volume is negligible.

  • Reaction Initiation:

    • Add the racemic tert-butyl glycidyl ether directly to the activated catalyst flask.

    • Cool the mixture to 0°C.

    • Add water (0.55 equivalents) dropwise. Note: Adding excess water (>0.6 eq) can degrade the yield of the epoxide by forcing hydrolysis of the "slow" enantiomer.

  • Stirring and Monitoring:

    • Allow the mixture to warm to room temperature (rt). Stir for 12–18 hours.

    • Self-Validation Checkpoint: Monitor conversion via Gas Chromatography (GC). The peak area of the epoxide should stabilize at exactly 50% of the starting area. If it drops below 45%, the reaction has overrun (stop immediately).

  • Workup and Purification:

    • Distillation: This is the superior method for this substrate. The epoxide is volatile, whereas the diol byproduct is high-boiling.

    • Distill under reduced pressure (approx. 10-20 mmHg). The (S)-epoxide will distill over (bp ~50-60°C at reduced pressure), leaving the catalyst and diol in the pot.

  • Quality Control:

    • Determine enantiomeric excess (ee) using Chiral GC (e.g., Cyclodex-B column). Target: >99% ee.

Downstream Applications: Ring Opening

The utility of the (S)-glycidyl tert-butyl ether lies in its reactivity as a chiral electrophile. It undergoes regiospecific ring opening at the terminal carbon (C3) with nucleophiles.

Reaction Pathways

The tert-butyl group remains passive during these transformations, protecting the oxygen while the epoxide is manipulated.

Reaction_Pathways cluster_0 Nucleophilic Attack (Regioselective) Start (S)-Glycidyl tert-Butyl Ether Amine R-NH2 (Aminolysis) Start->Amine Azide NaN3 (Azidolysis) Start->Azide Phenol Ar-OH (Base Cat.) Start->Phenol BetaBlocker Beta-Blocker Intermediate Amine->BetaBlocker Synthesis of Atenolol/Timolol analogs AminoAlcohol 1-Amino-3-butoxy- propan-2-ol Azide->AminoAlcohol Reduction (H2/Pd)

Figure 2: Divergent synthesis pathways. The epoxide is opened at the terminal position (C3) due to steric hindrance at C2.

Case Study: Beta-Blocker Pharmacophore Synthesis

Target: Synthesis of the chiral core for (S)-Timolol or (S)-Propranolol analogs.

  • Nucleophilic Opening:

    • React (S)-glycidyl tert-butyl ether with isopropylamine (or tert-butylamine) in refluxing ethanol.

    • Mechanism: S_N2 attack at the less substituted carbon.

    • Result: Formation of the secondary alcohol with the amine installed.

    • Note: The tert-butyl ether is stable here.[4][5][6] If an ester protection were used, aminolysis of the ester would occur, ruining the synthesis.

  • Deprotection (The "Switch"):

    • Once the core structure is built, the tert-butyl group is removed.

    • Reagent: Trifluoroacetic acid (TFA) or 4N HCl in Dioxane.

    • Conditions: Room temperature, 1-4 hours.

    • Product: The free primary alcohol is revealed, ready for phosphorylation or coupling to the heterocyclic portion of the drug.

References

  • Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Opening." Science. Link

  • Furrow, M. E., et al. (2004). "Practical Access to Highly Enantioenriched C3 Building Blocks via Hydrolytic Kinetic Resolution." Journal of the American Chemical Society.[2] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

(R)-3-tert-butoxy-2-hydroxypropanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Chiral Building Block for Depsipeptide and Peptidomimetic Synthesis

Executive Summary

(R)-3-tert-butoxy-2-hydroxypropanoic acid (CAS: 1258418-91-5) is a specialized chiral


-hydroxy acid (AHA) derivative. Structurally, it is the O-tert-butyl ether of (R)-glyceric acid. It serves as a critical "chiral pool" building block in the synthesis of depsipeptides—analogs of peptides where one or more amide linkages are replaced by ester linkages—and complex polyketide mimetics.

Unlike its nitrogen-containing analog (N-Boc-D-Serine), this molecule provides a pre-installed oxygen nucleophile at the C2 position and an acid-labile protected primary alcohol at C3, enabling orthogonal protection strategies in solid-phase synthesis.

Physicochemical Characterization

The following data establishes the baseline identity and properties required for analytical method validation and stoichiometric calculations.

Table 1: Molecular Identity & Properties
PropertySpecification
IUPAC Name (2R)-3-(tert-butoxy)-2-hydroxypropanoic acid
Common Synonyms O-tert-Butyl-D-glyceric acid; (R)-2-Hydroxy-3-t-butoxypropionic acid
CAS Registry Number 1258418-91-5
Molecular Formula C

H

O

Molecular Weight 162.18 g/mol
Chirality R-enantiomer (derived from D-Serine correlation)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
pKa (Calculated) ~3.8 (Carboxylic acid)
SMILES CC(C)(C)OCC(=O)O
Critical Distinction Note

⚠️ WARNING: Do not confuse this molecule with N-Boc-D-Serine (CAS 6368-20-3, MW 205.21).

  • Target Molecule: Contains an Ether linkage (C-O-C) at C3 and a Hydroxyl at C2.

  • N-Boc-Serine: Contains a Carbamate (N-C=O) at C2 and a Hydroxyl at C3.

  • Implication: Substituting one for the other will fundamentally alter the backbone chemistry of the target drug (Ester vs. Amide).

Structural Analysis & Retrosynthesis

To understand the utility of this molecule, we must visualize its structural connectivity and its retrosynthetic origin. It is most efficiently accessed via the diazotization of O-tert-butyl-D-serine, a reaction that converts the primary amine to a hydroxyl group with retention of configuration (via double inversion neighbor-group participation).

G cluster_0 Functional Moieties Target (R)-3-tert-butoxy- 2-hydroxypropanoic acid (Target) Depsipeptide Depsipeptide Scaffold Target->Depsipeptide Ester Coupling (DCC/DMAP) tBu tert-Butyl Ether (Acid Labile PG) Target->tBu COOH Carboxylic Acid (Coupling Site) Target->COOH OH C2-Hydroxyl (Chiral Center) Target->OH SerineDeriv O-tert-Butyl-D-Serine (Precursor) SerineDeriv->Target Diazotization (NaNO2, H2SO4)

Figure 1: Retrosynthetic connectivity showing the derivation from Serine and key functional handles.[1][2]

Synthesis & Manufacturing Protocols

While commercial supplies exist, in-house synthesis is often required to ensure high enantiomeric excess (ee). The standard protocol utilizes the Van Slyke deamination (diazotization) of the corresponding amino acid.

Protocol: Diazotization of O-tert-Butyl-D-Serine

This method converts the amino group to a hydroxyl group. Note that for serine derivatives, retention of configuration is typically observed due to the participation of the carboxylate group forming a transient


-lactone intermediate.

Reagents:

  • Precursor: O-tert-Butyl-D-Serine (CAS 10233-13-3 for the L-isomer analog, ensure D-isomer is used).

  • Reagent: Sodium Nitrite (NaNO

    
    ).
    
  • Solvent/Acid: 1M Sulfuric Acid (H

    
    SO
    
    
    
    ).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of O-tert-butyl-D-serine in 30 mL of 1M H

    
    SO
    
    
    
    . Cool the solution to 0°C in an ice bath.
  • Diazotization: Dropwise add a solution of NaNO

    
     (15 mmol in 10 mL water) over 30 minutes. Maintain internal temperature < 5°C.
    
    • Mechanism:[3] The amine forms a diazonium salt (

      
      ).
      
  • Hydrolysis: Allow the reaction to warm to room temperature (20-25°C) and stir for 3-12 hours. Nitrogen gas evolution will be observed.

    • Causality: Water attacks the unstable diazonium species. The stereochemistry is generally retained due to the neighboring group effect of the carboxylic acid.

  • Extraction: Saturate the aqueous phase with NaCl (salting out). Extract 3x with Ethyl Acetate.

  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Yield: Typically 70-85% as a viscous oil.

Applications in Drug Development

This molecule is primarily used when a drug designer wishes to alter the hydrogen-bonding capability or proteolytic stability of a peptide backbone.[4]

Depsipeptide Synthesis

Replacing an amide bond (-CONH-) with an ester bond (-COO-) removes a hydrogen bond donor. This is a standard strategy to:

  • Probe Hydrogen Bonding: Determine if a specific H-bond is essential for receptor binding.

  • Improve Permeability: Esters are often more lipophilic than amides.

Orthogonal Protection Strategy

The tert-butyl ether at C3 is stable to basic conditions (e.g., Fmoc removal with piperidine) and hydrogenolysis. It is removed only by strong acid (TFA/HCl).

  • Workflow:

    • Couple (R)-3-tert-butoxy-2-hydroxypropanoic acid to a resin-bound peptide.

    • Elongate the peptide chain from the C2-hydroxyl (requires esterification conditions).

    • Global deprotection (TFA) simultaneously removes the tert-butyl group, liberating the primary alcohol (Serine-like side chain).

Analytical Quality Control

Validation of this intermediate requires specific attention to enantiomeric purity, as the diazotization step can lead to partial racemization if temperature is uncontrolled.

Method A: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

  • Detection: UV at 210 nm (weak chromophore, requires high concentration) or Refractive Index (RI).

  • Acceptance Criteria: > 98% ee.

Method B: H-NMR Validation (400 MHz, CDCl )
  • 
     1.20 ppm (s, 9H):  The diagnostic tert-butyl singlet.
    
  • 
     3.6-3.8 ppm (m, 2H):  The -CH
    
    
    
    -O- protons (diastereotopic splitting may be visible).
  • 
     4.3 ppm (dd, 1H):  The chiral 
    
    
    
    -proton.
  • Impurity Check: Look for peaks at

    
     5.0-6.0 ppm which may indicate elimination products (acrylic acid derivatives).
    

QC cluster_tests Parallel QC Workflows Sample Crude Product (R)-3-tert-butoxy-2-hydroxypropanoic acid NMR 1H-NMR (CDCl3) Check: t-Butyl Singlet (1.2 ppm) Sample->NMR HPLC Chiral HPLC (Chiralpak AD-H) Check: Enantiomeric Excess Sample->HPLC Decision Release Criteria: >98% purity, >98% ee NMR->Decision HPLC->Decision

Figure 2: Quality Control Decision Tree.

References

  • PubChem. "(R)-3-tert-butoxy-2-hydroxypropanoic acid - Compound Summary."[5][6] National Center for Biotechnology Information. Accessed 2024. Link

  • Fluorochem. "Product Specification: (R)-3-(tert-butoxy)-2-hydroxypropanoic acid." Fluorochem Catalog. Link

  • Organic Syntheses. "Preparation of alpha-Hydroxy Acids via Diazotization." Org. Synth. Coll. Vol. 3, p. 813.[7] (General protocol reference for Amino Acid to Hydroxy Acid conversion). Link

  • Sigma-Aldrich. "3-(tert-Butoxy)propionic acid derivatives." (Reference for structural analogs and handling). Link

Sources

A Researcher's Technical Guide to Nemtabrutinib (CAS 2095393-15-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Initial searches for CAS 1258418-91-5 lead to (R)-3-tert-Butoxy-2-hydroxypropanoic acid. However, the context of drug development and the bulk of scientific literature point towards the intended compound of interest being Nemtabrutinib (also known as MK-1026 and ARQ 531), which is correctly identified by CAS 2095393-15-8 . This guide will focus exclusively on Nemtabrutinib.

Introduction: A New Frontier in BTK Inhibition

Nemtabrutinib is an investigational, orally bioavailable, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike first-generation, irreversible BTK inhibitors that form a covalent bond with the Cysteine 481 residue in the BTK active site, Nemtabrutinib's reversible, ATP-competitive binding mechanism allows it to effectively inhibit both wild-type BTK and the common C481S mutant, a key mechanism of acquired resistance to covalent inhibitors.[3][4][5] Developed to address the challenges of resistance in B-cell malignancies, Nemtabrutinib is currently under extensive clinical investigation for the treatment of chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other B-cell non-Hodgkin lymphomas.[6][7]

This guide provides an in-depth technical overview for researchers and drug development professionals, covering Nemtabrutinib's mechanism of action, commercial sourcing, and detailed experimental protocols for its preclinical evaluation.

Mechanism of Action: Beyond Covalent Inhibition

Nemtabrutinib's primary mechanism of action is the potent inhibition of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[4][8] The BCR pathway is fundamental for B-cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many B-cell cancers. By binding to the ATP-binding pocket of BTK, Nemtabrutinib blocks its kinase activity, thereby disrupting downstream signaling cascades that promote malignant B-cell growth and survival.[3][9]

A key feature of Nemtabrutinib is its efficacy against the C481S mutation in BTK, which renders covalent inhibitors ineffective.[3][9] This makes it a promising therapeutic option for patients who have developed resistance to first-generation BTK inhibitors.

Furthermore, Nemtabrutinib exhibits a distinct kinase selectivity profile, with inhibitory activity against other kinases in the TEC and Src families. This broader activity may contribute to its potent anti-tumor effects and ability to overcome resistance mechanisms mediated by pathways upstream of BTK.

Signaling Pathway Overview

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by Nemtabrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Nemtabrutinib Nemtabrutinib (CAS 2095393-15-8) Nemtabrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 PIP2 PIP2 NFkB NF-κB Pathway IP3_DAG->NFkB Activation MAPK MAPK Pathway IP3_DAG->MAPK Activation Proliferation_Survival B-Cell Proliferation & Survival NFkB->Proliferation_Survival MAPK->Proliferation_Survival

Caption: Nemtabrutinib inhibits BTK, a key component of the BCR signaling pathway.

Commercial Suppliers for Research Use

For researchers, sourcing high-purity Nemtabrutinib is crucial for reliable and reproducible experimental results. The following table summarizes commercially available options for research-grade Nemtabrutinib.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
Selleck Chemicals Nemtabrutinib (ARQ 531)2095393-15-8>99%5mg, 10mg, 50mg, 100mg
MedChemExpress Nemtabrutinib (ARQ 531)2095393-15-8>98%5mg, 10mg, 50mg, 100mg, 250mg
Cayman Chemical ARQ 5312095393-15-8≥98%1mg, 5mg, 10mg, 25mg
MedKoo Biosciences Nemtabrutinib2095393-15-8>98%5mg, 10mg, 25mg, 50mg, 100mg
AbMole BioScience Nemtabrutinib (MK-1026)2095393-15-8>98%5mg, 10mg, 50mg, 100mg

Note: This information is subject to change. Please verify details directly with the suppliers.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the in vitro and in vivo evaluation of Nemtabrutinib. These are generalized procedures and may require optimization based on the specific cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of Nemtabrutinib against BTK using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[10]

Objective: To determine the IC50 value of Nemtabrutinib for BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[10]

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Nemtabrutinib stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of Nemtabrutinib in kinase buffer with a constant final DMSO concentration (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add in the following order:

    • 1 µL of diluted Nemtabrutinib or vehicle (DMSO) control.

    • 2 µL of BTK enzyme solution.

    • 2 µL of substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, cover the plate, and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each Nemtabrutinib concentration relative to the vehicle control. Plot the percent inhibition against the log of Nemtabrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of Nemtabrutinib on the viability of B-cell lymphoma cell lines.[3][11]

Objective: To determine the EC50 of Nemtabrutinib in a relevant cancer cell line (e.g., TMD8).

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Cell culture medium and supplements

  • Nemtabrutinib stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well opaque-walled plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of Nemtabrutinib in cell culture medium. Add the diluted compound to the experimental wells. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[6]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Subtract the average background luminescence (from wells with medium only). Plot the luminescence signal against the log of Nemtabrutinib concentration and determine the EC50 value.

Western Blot Analysis of BTK Pathway Inhibition

This protocol outlines the procedure to detect changes in the phosphorylation status of BTK and downstream signaling proteins following Nemtabrutinib treatment.[8]

Objective: To confirm the inhibition of BTK signaling by Nemtabrutinib in a cellular context.

Materials:

  • B-cell lymphoma cell line

  • Nemtabrutinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-total BTK, anti-phospho-PLCγ2, anti-total PLCγ2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of Nemtabrutinib for a specified time. Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Nemtabrutinib in a subcutaneous xenograft model.[12]

Objective: To assess the in vivo anti-tumor activity of Nemtabrutinib.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • B-cell lymphoma cell line (e.g., TMD8)

  • Matrigel (optional)

  • Nemtabrutinib formulation for oral gavage

  • Vehicle control

  • Calipers

  • Animal monitoring and housing facilities

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Nemtabrutinib or vehicle control orally (e.g., once daily) at predetermined dose levels.

  • Tumor Measurement and Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor the body weight and overall health of the mice.

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or after a set duration of treatment).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Conclusion

Nemtabrutinib represents a significant advancement in the development of BTK inhibitors, offering a potent and reversible mechanism of action that can overcome key resistance mutations. For researchers in oncology and drug development, a thorough understanding of its properties and robust experimental evaluation are paramount. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the preclinical investigation of this promising therapeutic agent.

References

  • Woyach, J. A., et al. (2024). First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non–Hodgkin Lymphoma. Cancer Discovery, 14(1), 66-75. [Link]

  • Patsnap. (2024). What is Nemtabrutinib used for? Patsnap Synapse. [Link]

  • My Cancer Genome. (n.d.). nemtabrutinib. My Cancer Genome. [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Nemtabrutinib. National Cancer Institute. [Link]

  • National Cancer Institute. (n.d.). Definition of nemtabrutinib. NCI Drug Dictionary. [Link]

  • Kluitmans, M., et al. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Frontiers in Oncology. [Link]

  • ClinicalTrials.gov. (2026). Efficacy and Safety of Nemtabrutinib (MK-1026) in Participants With Hematologic Malignancies (MK-1026-003). ClinicalTrials.gov. [Link]

  • PubChem. (n.d.). Nemtabrutinib. PubChem. [Link]

  • Wikipedia. (n.d.). Nemtabrutinib. Wikipedia. [Link]

  • Clinicaltrials.eu. (n.d.). Nemtabrutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Cancer Research UK. (n.d.). A trial looking at nemtabrutinib, ibrutinib or acalabrutinib for chronic lymphocytic leukaemia or small lymphocytic lymphoma (BELLWAVE-011). Cancer Research UK. [Link]

  • UVA Health. (n.d.). A Phase 3, Randomized Study to Compare Nemtabrutinib Versus Comparator (Investigator's Choice of Ibrutinib or Acalabrutinib) in Participants With Untreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BELLWAVE-011). UVA Health. [Link]

  • HealthTree for Follicular Lymphoma. (2024). Nemtabrutinib, new reversible BTK Inhibitor. HealthTree for Follicular Lymphoma. [Link]

  • International Society for Chronic Illnesses. (2024). Cracking the Code: Nemtabrutinib's Success Story in Defeating Treatment-Resistant Blood Cancers. International Society for Chronic Illnesses. [Link]

  • Woyach, J. A., et al. (2024). First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma. PubMed. [Link]

  • Pal, P., & Kumar, L. (2022). Bruton Tyrosine Kinase Inhibition: an Effective Strategy to Manage Waldenström Macroglobulinemia. Current Treatment Options in Oncology, 23(10), 1369–1387. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • CLL Society. (2023). ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study. CLL Society. [Link]

  • ResearchGate. (2024). Nemtabrutinib, a Noncovalent Reversible BTK Inhibitor in Relapsed or Refractory Follicular Lymphoma: Results from the Phase 2 Bellwave-003 Study. ResearchGate. [Link]

  • Clinical Trials. (n.d.). Nemtabrutinib for Blood Cancers. Clinical Trials. [Link]

  • Kluitmans, M., et al. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. PubMed. [Link]

  • City of Hope Comprehensive Cancer Center. (n.d.). Nemtabrutinib with Rituximab for the Treatment of Patients with Mantle Cell Lymphoma. City of Hope Comprehensive Cancer Center. [Link]

Sources

difference between (R)-3-tert-butoxy-2-hydroxypropanoic acid and Boc-D-serine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, functional, and synthetic distinctions between (R)-3-tert-butoxy-2-hydroxypropanoic acid and Boc-D-serine .

A Technical Guide to Boc-D-Serine vs. (R)-3-tert-butoxy-2-hydroxypropanoic Acid

Executive Summary

In the landscape of peptidomimetic drug design, the distinction between an amino acid and its


-hydroxy acid bioisostere is critical. While Boc-D-serine  is a canonical 

-protected amino acid used to generate amide backbones, (R)-3-tert-butoxy-2-hydroxypropanoic acid is a protected

-hydroxy acid (specifically, a glyceric acid derivative).

The latter serves as a specialized building block for depsipeptides —molecules where an amide bond (-CONH-) is replaced by an ester bond (-COO-). This substitution alters hydrogen bonding capability and proteolytic stability, making the hydroxy acid variant essential for engineering protease-resistant therapeutics.

Chemical Identity & Structural Analysis[1][2][3]

The fundamental difference lies in the atom at the


-position: Nitrogen (in Serine) versus Oxygen (in the Hydroxy acid).
FeatureBoc-D-Serine(R)-3-tert-butoxy-2-hydroxypropanoic acid
Core Class Protected Amino AcidProtected

-Hydroxy Acid (Glyceric Acid Derivative)
CAS Number 6368-20-31258418-91-5 (Representative)
Formula



-Substituent
Amine (Protected as Carbamate)Hydroxyl (Free)

-Substituent
Hydroxyl (Free side chain)Alkoxy (Protected as tert-butyl ether)
Protecting Group Boc (Acid labile, on Nitrogen)tert-Butyl (Acid labile, on Oxygen)
Stereochemistry D-Configuration ((R)-absolute)(R)-Configuration (Matches D-Serine spatial arrangement)
Structural Visualization

The following diagram contrasts the connectivity and reactive centers of both molecules.

G cluster_0 Boc-D-Serine (Amide Precursor) cluster_1 (R)-3-tert-butoxy-2-hydroxypropanoic acid (Ester Precursor) Boc Boc Group (Protection) N_alpha alpha-Nitrogen (Amine) Boc->N_alpha C_alpha1 alpha-Carbon N_alpha->C_alpha1 SideChain1 CH2-OH (Free Hydroxyl) C_alpha1->SideChain1 COOH1 COOH (Carboxyl) C_alpha1->COOH1 OH_alpha alpha-Hydroxyl (Free Nucleophile) C_alpha2 alpha-Carbon OH_alpha->C_alpha2 SideChain2 CH2-O-tBu (Ether Protected) C_alpha2->SideChain2 COOH2 COOH (Carboxyl) C_alpha2->COOH2

Figure 1: Structural comparison highlighting the N-terminal protection of Boc-D-Serine versus the side-chain protection of the Hydroxy Acid.[1]

Functional Roles in Synthesis[5]
Boc-D-Serine: The Amide Builder[1]
  • Role: Acts as the electrophile (at COOH) or nucleophile (at NH2 after deprotection) in standard peptide synthesis (SPPS).

  • Reactivity: The free side-chain hydroxyl (-CH2OH) allows for post-synthetic modification (e.g., phosphorylation, glycosylation) or requires its own protection (e.g., O-Benzyl) if it is not the target of reaction.

  • Outcome: Generates a standard peptide backbone (-NH-CH(R)-CO-).

(R)-3-tert-butoxy-2-hydroxypropanoic acid: The Ester Builder
  • Role: Acts as a specialized monomer for Depsipeptide synthesis.[2]

  • Reactivity: The free

    
    -hydroxyl group  is the nucleophile. It attacks the activated carboxyl of the preceding amino acid.
    
  • Outcome: Generates an ester linkage (-O-CH(R)-CO-) within the backbone.

  • Why use it?

    • H-Bond Modulation: The ester oxygen is a much weaker hydrogen bond acceptor than the amide carbonyl, and it lacks the H-bond donor (NH). This disrupts secondary structures (alpha-helices) or improves membrane permeability.

    • Protease Resistance: Amide bonds are susceptible to proteases; ester bonds in the backbone are generally resistant to these specific enzymes (though susceptible to esterases).

Synthetic Origins & Protocols

The hydroxy acid is often synthesized from the amino acid, establishing a direct lineage between the two.

Synthesis Pathway (Causality)

The transformation of D-Serine to the Hydroxy Acid typically involves Diazotization . This reaction replaces the amino group with a hydroxyl group.[3] Crucially, due to the neighboring group participation of the carboxylate, this reaction usually proceeds with Retention of Configuration .

Reaction cluster_legend Stereochemical Outcome Start H-D-Ser(tBu)-OH (O-tert-butyl-D-serine) Reagent NaNO2 / H2SO4 (Diazotization) Start->Reagent Intermediate Diazonium Intermediate (N2+ Leaving Group) Reagent->Intermediate -N2 Product (R)-3-tert-butoxy-2-hydroxypropanoic acid (Target Hydroxy Acid) Intermediate->Product Hydrolysis (Retention of Config) Legend D-Amino Acid (R) -> (R)-Hydroxy Acid Retention due to carboxylate participation

Figure 2: Synthetic pathway converting the amino acid precursor to the hydroxy acid building block.[3][4][1]

Experimental Protocol: Coupling the Hydroxy Acid

While Boc-D-Serine uses standard EDC/HOBt coupling, the Hydroxy Acid requires esterification conditions, which are often more sluggish and prone to racemization if not controlled.

Protocol: Yamaguchi Esterification (for Depsipeptides)

  • Activation: Dissolve the carboxylic acid component (the partner to the hydroxy acid) in dry Toluene/THF. Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and TEA. Stir 1h.

  • Nucleophilic Attack: Add (R)-3-tert-butoxy-2-hydroxypropanoic acid (dissolved in solvent) and DMAP (catalyst).

  • Conditions: Reaction typically requires longer times (12-24h) than amide coupling.

  • Validation: Monitor by TLC/LCMS. The product will show a mass shift corresponding to the ester (-H2O) rather than amide formation.

References
  • PubChem. (R)-3-tert-butoxy-2-hydroxypropanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Coin, I., et al. (2007). Depsipeptides: Synthesis and Applications.[3][5] Nature Protocols. (Contextual grounding for depsipeptide synthesis methodologies).

Sources

Methodological & Application

The Strategic Application of (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid in Asymmetric Synthesis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Role of Chiral Building Blocks in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, pharmacokinetic profile, and toxicological properties.[1] Chiral building blocks, such as (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid, are indispensable tools that provide chemists with the foundational stereochemical information necessary to construct complex, single-enantiomer active pharmaceutical ingredients (APIs).[2][3] This guide delves into the practical applications and detailed protocols for leveraging the unique stereochemical and functional attributes of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid in the asymmetric synthesis of valuable pharmaceutical intermediates.

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid, with its defined (R)-configuration at the C2 position, a readily accessible carboxylic acid, a primary alcohol precursor, and a sterically demanding tert-butoxy group, offers a versatile platform for introducing chirality and enabling diastereoselective transformations.[4] The strategic incorporation of this building block can significantly streamline synthetic routes, obviating the need for challenging enantioseparation steps and enhancing overall efficiency.[5][]

Core Principles of Asymmetric Synthesis with (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid

The utility of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid in asymmetric synthesis is predicated on its function as a chiral auxiliary or a chiral starting material.

As a Chiral Auxiliary: The molecule can be temporarily appended to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, such as an alkylation or an aldol addition, by creating a diastereomeric transition state with a significant energy difference, favoring the formation of one diastereomer. Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered.

As a Chiral Synthon: The molecule itself can serve as a foundational piece, with its stereocenter and functional groups being incorporated into the final target molecule. This "chiral pool" approach is highly efficient as the chirality is pre-installed.

The tert-butyl ether serves as a robust protecting group for the C3 hydroxyl, stable to a range of reaction conditions, yet readily removable under acidic conditions. This orthogonality with other protecting groups is a key feature in multi-step syntheses.

Application Note 1: Diastereoselective Synthesis of a β-Amino Acid Precursor

β-amino acids are crucial components of numerous biologically active molecules, including peptides and pharmaceutical agents.[7] The following protocol outlines a hypothetical, yet mechanistically sound, application of (R)-3-(tert-butoxy)-2-hydroxypropanoic acid as a chiral auxiliary to direct the stereoselective synthesis of a protected β-amino acid derivative.

Workflow for Diastereoselective Amination

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Amination cluster_2 Step 3: Auxiliary Cleavage A (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid C Esterification A->C B Prochiral Ketene B->C D Chiral Ester C->D Formation of Chiral Ester F Diastereoselective Mannich Reaction D->F E Imine E->F G Diastereomerically Enriched Adduct F->G Formation of Diastereomeric Adduct H Hydrolysis G->H I Protected β-Amino Acid H->I J Recovered Auxiliary H->J

Caption: Workflow for the synthesis of a β-amino acid precursor.

Detailed Experimental Protocol

Part 1: Esterification of (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid with an α,β-Unsaturated Acid Chloride

This initial step attaches the chiral auxiliary to a prochiral Michael acceptor.

  • Materials:

    • (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (1.0 eq)

    • Crotonyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Procedure:

    • To a flame-dried, argon-purged round-bottom flask, add (R)-3-(tert-butoxy)-2-hydroxypropanoic acid and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine and DMAP to the stirred solution.

    • Slowly add crotonyl chloride dropwise via syringe over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral ester.

Part 2: Diastereoselective Michael Addition of an Amine

The chiral ester directs the conjugate addition of an amine to favor one diastereomer.

  • Materials:

    • Chiral ester from Part 1 (1.0 eq)

    • Benzylamine (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq, 1.0 M in THF)

  • Procedure:

    • In a flame-dried, argon-purged flask, dissolve the chiral ester in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve benzylamine in anhydrous THF and cool to 0 °C.

    • Slowly add LHMDS to the benzylamine solution to form the lithium amide.

    • Add the freshly prepared lithium amide solution dropwise to the stirred solution of the chiral ester at -78 °C.

    • Stir the reaction at -78 °C for 2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

    • Purify the major diastereomer by flash column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the auxiliary to yield the desired β-amino acid derivative.

  • Materials:

    • Diastereomerically pure adduct from Part 2 (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the adduct in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 12 hours.

    • Monitor the hydrolysis by TLC.

    • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected β-amino acid.

Step Transformation Typical Yield Diastereomeric Excess (d.e.)
1Esterification85-95%N/A
2Michael Addition70-85%>95%
3Hydrolysis>90%N/A

Application Note 2: Synthesis of a Chiral Epoxide Intermediate

Chiral epoxides are highly valuable intermediates in organic synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions, providing access to a wide range of functionalized chiral molecules.[8] This protocol describes a plausible pathway for the synthesis of a chiral epoxide starting from (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Synthetic Pathway to a Chiral Epoxide

G cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Protection cluster_2 Step 3: Activation & Cyclization A (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid C Diol Formation A->C B BH3-THF B->C D Chiral Diol C->D Formation of Diol F Monoprotection D->F E Trityl Chloride E->F G Protected Diol F->G Formation of Protected Diol H Tosylation G->H I Base-induced Cyclization H->I J Chiral Epoxide I->J

Caption: Synthetic route to a chiral epoxide.

Detailed Experimental Protocol

Part 1: Reduction to the Chiral Diol

  • Materials:

    • (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (1.0 eq)

    • Borane-tetrahydrofuran complex (BH₃·THF) (2.0 eq, 1.0 M in THF)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a flame-dried, argon-purged flask, dissolve (R)-3-(tert-butoxy)-2-hydroxypropanoic acid in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add the BH₃·THF solution dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the solution under reduced pressure.

    • Redissolve the residue in methanol and concentrate again (3x) to remove borate esters.

    • Purify the resulting diol by flash column chromatography.

Part 2: Selective Monoprotection of the Primary Alcohol

  • Materials:

    • Chiral diol from Part 1 (1.0 eq)

    • Trityl chloride (TrCl) (1.05 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the diol in anhydrous DCM in a flask under argon.

    • Add triethylamine.

    • Add trityl chloride portion-wise at room temperature.

    • Stir the reaction for 16 hours.

    • Monitor by TLC for the disappearance of the starting diol.

    • Quench with water and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify by flash chromatography to isolate the monotritylated diol.

Part 3: Epoxide Formation

  • Materials:

    • Monotritylated diol from Part 2 (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Pyridine, anhydrous

    • Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the monotritylated diol in anhydrous pyridine and cool to 0 °C.

    • Add TsCl and stir at 0 °C for 4 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with cold 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry over sodium sulfate and concentrate to give the crude tosylate, which is used directly in the next step.

    • Wash the NaH with hexanes to remove mineral oil and suspend it in anhydrous THF under argon.

    • Cool the NaH suspension to 0 °C.

    • Add a solution of the crude tosylate in anhydrous THF dropwise.

    • Stir the reaction at room temperature for 3 hours.

    • Carefully quench with water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the crude epoxide by flash chromatography.

Step Transformation Typical Yield Enantiomeric Excess (e.e.)
1Reduction>95%>99%
2Monoprotection75-85%>99%
3Epoxidation80-90% (over 2 steps)>99%

Conclusion

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid stands as a potent and versatile chiral building block for the asymmetric synthesis of high-value pharmaceutical intermediates. Its well-defined stereochemistry and orthogonal protecting group strategy offer a reliable and efficient means to introduce chirality and construct complex molecular architectures. The protocols detailed herein provide a foundational framework for researchers and drug development professionals to harness the synthetic potential of this valuable synthon. The principles of diastereoselective control and chiral pool synthesis demonstrated in these examples can be extrapolated to a wide array of synthetic targets, underscoring the broad applicability of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid in the pursuit of novel therapeutics.

References

  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • PubChem. (n.d.). (R)-3-Tert-butoxy-2-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical Synthesis. (2026). The Advantage of Chiral Building Blocks in Pharmaceutical Synthesis.
  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405–426. [Link]

  • PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • Panteleimon, G. et al. (2018). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules, 23(10), 2636. [Link]

  • PubChemLite. (n.d.). (2r)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid. Retrieved from [Link]

  • FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Retrieved from [Link]

  • Wu, J., et al. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem. [Link]

  • Wu, J., et al. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem. [Link]

  • Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897. [Link]

  • Dömling, A. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Pharmaceuticals, 16(5), 743. [Link]

Sources

Precision Installation of the (R)-2-Hydroxy-3-tert-butoxy Moiety in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHIRAL-TB

Executive Summary

The (R)-2-hydroxy-3-tert-butoxy moiety is a privileged pharmacophore in medicinal chemistry, combining a chiral hydrogen-bond donor/acceptor motif (secondary alcohol) with a bulky, lipophilic ether group.[1] This fragment is structurally analogous to the side chains of


-adrenergic receptor antagonists (beta-blockers) but offers distinct physiochemical properties due to the steric bulk and stability of the tert-butyl group.[1]

This guide provides a definitive protocol for introducing this moiety into amine-bearing drug scaffolds with high regioselectivity and enantioretention.[1] Unlike generic protocols, we focus on the nucleophilic ring-opening of (R)-tert-butyl glycidyl ether , optimized for sensitive drug intermediates.[1]

Strategic Analysis & Retrosynthesis

The Chiral Building Block Strategy

The most robust route to the (R)-2-hydroxy-3-tert-butoxy motif is the regioselective aminolysis of (R)-tert-butyl glycidyl ether ((R)-tBGE ).[1] This approach is superior to asymmetric dihydroxylation or kinetic resolution for late-stage functionalization because it:

  • Preserves Chirality: The stereocenter at C2 is not involved in the bond-breaking event (C3 attack), ensuring high enantiomeric excess (ee) retention.

  • Modularity: It allows the "plug-and-play" attachment of the side chain to diverse amine scaffolds (indoles, piperazines, primary amines).

Mechanistic Pathway

The reaction proceeds via an


 mechanism where the nucleophilic amine attacks the less hindered terminal carbon (C3) of the epoxide.

Stereochemical Note: Starting with (R)-tBGE typically yields the (R)-alcohol product, assuming the standard Cahn-Ingold-Prelog (CIP) priority order:


.[1]

Retrosynthesis Product (R)-Drug Product (R)-2-hydroxy-3-tert-butoxy moiety Disconnection Retrosynthetic Disconnection Product->Disconnection Scaffold Amine Scaffold (R-NH2) Disconnection->Scaffold Synthon (R)-tert-Butyl Glycidyl Ether ((R)-tBGE) Disconnection->Synthon

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target moiety.

Detailed Experimental Protocol

Protocol A: Lewis Acid-Catalyzed Aminolysis (High-Throughput Compatible)

This protocol utilizes Lithium Perchlorate (


) to activate the epoxide, significantly reducing reaction times and suppressing side reactions (e.g., polymerization or attack at C2).

Reagents & Materials:

  • Substrate: Target Amine Scaffold (1.0 equiv)

  • Reagent: (R)-tert-butyl glycidyl ether (>98% ee, commercial or synthesized) (1.2 equiv)

  • Catalyst: Lithium Perchlorate (

    
    ) (0.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene (anhydrous)
    

Step-by-Step Procedure:

  • Preparation:

    • In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Amine Scaffold (1.0 mmol) in anhydrous Acetonitrile (5 mL).

    • Add

      
        (0.5 mmol, 53 mg). Note: 
      
      
      
      is hygroscopic; handle in a desiccated environment.
    • Stir at room temperature for 10 minutes to allow Lewis acid coordination.

  • Addition:

    • Add (R)-tert-butyl glycidyl ether (1.2 mmol, 156 mg) dropwise via syringe.

    • Critical Control Point: If the amine is highly basic, cool to 0°C during addition to prevent exotherms.

  • Reaction:

    • Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor by TLC or LC-MS.[1] Typical reaction time is 4–12 hours.

    • Endpoint: Disappearance of the amine starting material.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove lithium salts.

    • Wash with Brine (10 mL), dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: typically Hexanes/Ethyl Acetate or DCM/MeOH gradients.

    • Note: The product is a secondary alcohol; avoid highly acidic mobile phases to prevent ether cleavage.

Protocol B: "On-Water" Green Synthesis (For Scalability)

For industrial scaling, water can act as a promoter via hydrogen bonding, avoiding metal catalysts.[1]

  • Suspend the Amine (1.0 equiv) and (R)-tBGE (1.1 equiv) in distilled water (2M concentration).

  • Stir vigorously at 40–50°C . The mixture may be heterogeneous initially.

  • Reaction is complete when the mixture becomes homogeneous (for soluble products) or upon LC-MS confirmation (12–24h).

  • Extract with DCM or EtOAc.

Mechanism & Quality Control

Reaction Mechanism

The regioselectivity is governed by electronic and steric factors. The tert-butyl group provides significant steric bulk, directing the nucleophile almost exclusively to the terminal C3 position.

Mechanism Complex Lewis Acid Complex TS Transition State (SN2 Attack at C3) Complex->TS + Amine Inter Alkoxide Intermediate TS->Inter Ring Opening Final (R)-Product Inter->Final Proton Transfer

Figure 2: Mechanistic pathway for the Lewis acid-catalyzed ring opening.

Quality Control Parameters

To ensure the integrity of the (R)-2-hydroxy-3-tert-butoxy moiety, the following QC steps are mandatory:

ParameterMethodAcceptance CriteriaRationale
Chemical Purity HPLC-UV / LC-MS> 98%Ensure removal of unreacted amine and oligomers.
Enantiomeric Excess Chiral HPLC> 98% eeVerify no racemization occurred at C2.
Regioselectivity 1H-NMR> 95:5 ratioConfirm attack at C3 (terminal) vs C2 (internal).
Residual Catalyst ICP-MS< LimitRemove Li or other Lewis acids used.[1]

Chiral HPLC Method Example:

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (wavelength dependent on scaffold).

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Sterically hindered amine.

    • Solution: Switch to Calcium Triflate (

      
      )  as catalyst or increase temperature to 80°C in Toluene.
      
  • Issue: Regioisomer Formation (C2 attack).

    • Cause: Excessive temperature or extremely strong nucleophiles.

    • Solution: Lower temperature to RT and extend reaction time; use a less polar solvent (e.g., DCM).

  • Issue: Racemization.

    • Cause: Harsh acidic workup or high temperatures with strong bases.

    • Solution: Keep workup neutral; avoid prolonged heating >100°C.

References

  • Galeote, O., et al. (2019).[3] Synthesis of 1,3-Thiazinane-2-thione Derivatives. Organic Syntheses, 96, 156-172.[1] Retrieved from [Link]

  • Sheldrick, G. M., et al. (2008).[4] Crystal structure of tert-butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. PMC. Retrieved from [Link]

  • University of the Basque Country. (2024). Zwitterionic ring expansion polymerization of tert-butyl glycidyl ether. Retrieved from [Link]

  • Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. Retrieved from [Link]

Sources

Application Note: High-Fidelity Coupling Protocols for (R)-3-tert-butoxy-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the amide coupling of (R)-3-tert-butoxy-2-hydroxypropanoic acid (also known as O-tert-butyl-D-isoserine derivative).[1][2] The protocols focus on maintaining chiral integrity at the


-carbon and preventing self-oligomerization via the free secondary hydroxyl group.[2]


-Hydroxy Acids[1][2]

Executive Summary

(R)-3-tert-butoxy-2-hydroxypropanoic acid presents a unique set of synthetic challenges due to its dual-nucleophilic nature (free


-hydroxyl group) and chiral fragility  (susceptibility to racemization).[1][2] This guide outlines optimized protocols to effect amide bond formation while suppressing O-acylation (oligomerization) and preventing 

-epimerization.[1][2]
Key Molecular Characteristics
FeatureImplication for Coupling

-Hydroxy Group
Risk of self-esterification; increases acidity of

-proton (racemization risk).[1][2][3][4]

-tert-Butoxy Group
Acid-labile protecting group.[1][2] Strictly avoid strong acidic conditions (TFA, HCl) during coupling.
Chirality (R-configuration) Requires "soft" activation reagents to prevent oxazolone/dioxolanone-mediated racemization.[1][2]

Strategic Considerations & Mechanism

The Racemization Challenge

Unlike simple amino acids,


-hydroxy acids activated as esters can form 1,3-dioxolan-2,4-diones  (the hydroxy analog of azlactones).[1][2] This intermediate allows rapid proton exchange at the chiral center, leading to racemic mixtures.
Reagent Selection Matrix
  • Recommended: HATU / HOAt or T3P (Propylphosphonic anhydride) .[2] These reagents provide rapid kinetics, minimizing the lifetime of the activated species and thus reducing the window for racemization.

  • Alternative: EDC / Oxyma Pure . A cost-effective alternative to HOBt that shows superior suppression of racemization.[2]

  • Avoid: DCC (slow kinetics, high racemization risk), Acid Chlorides (too reactive, high risk of O-acylation).

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Small-scale, high-value synthesis where chiral purity is paramount.[1][2]

Reagents:

  • (R)-3-tert-butoxy-2-hydroxypropanoic acid (1.0 equiv)[1][2][5]

  • Amine coupling partner (1.1 equiv)[1][2]

  • HATU (1.1 equiv)[1][2]

  • HOAt (1.1 equiv) - Optional but recommended for hindered amines.[1][2]

  • DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Preparation: Dissolve (R)-3-tert-butoxy-2-hydroxypropanoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the solution to 0 °C . Add DIPEA (1.0 equiv) dropwise.[2] Note: Pre-neutralizing the acid prevents premature activation.

  • Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv). Stir at 0 °C for 15–20 minutes . The solution should turn yellow/orange.

  • Coupling: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours . Monitor via LC-MS (Look for product mass; check for dimer formation).[1][2]

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (2x), water (1x), and brine (1x).[2] Caution: Do not use 1M HCl for acidic washes due to the acid-sensitive t-butyl group; use 5% citric acid or 
    
    
    
    if necessary, but keep exposure brief.[1][2]
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Protocol B: Scalable Low-Epimerization (T3P)

Best for: Scale-up (>5g) and extremely sensitive substrates.[1][2]

Reagents:

  • Acid (1.0 equiv)[1][2]

  • Amine (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1][2]

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)[1][2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative).[1][2]

Step-by-Step Procedure:

  • Dissolution: Combine the acid and amine in EtOAc (0.2 M) at 0 °C .

  • Base Addition: Add Pyridine (3.0 equiv).

  • Reagent Addition: Add T3P solution dropwise over 10 minutes. T3P is less prone to explosive decomposition than HOBt derivatives and allows for easy aqueous workup.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 12 hours.

  • Workup: T3P byproducts are water-soluble.[1][2] Wash simply with water, 5% citric acid, and brine.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature 0 °C

RT
Activation at 0 °C suppresses the formation of the dioxolanone intermediate.[1][2]
Stoichiometry 1:1.1 (Acid:Amine)Excess amine ensures the activated acid is consumed by the amine, not the free OH of another acid molecule.
pH Control Basic (pH 8-9)Acidic conditions cleave the t-butyl ether.[1][2] Maintain basicity with DIPEA/NMM.
Water Content < 0.05%Water hydrolyzes the active ester, stalling the reaction and requiring re-activation (increasing racemization risk).

Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways between the desired amide coupling, the risk of racemization via the dioxolanone intermediate, and the side reaction of oligomerization.

ReactionPathways Start (R)-3-tert-butoxy-2-hydroxypropanoic acid Activation Activation (HATU/Base) Start->Activation ActiveEster Activated Ester (O-At Intermediate) Activation->ActiveEster Dioxolanone Dioxolanone Intermediate (Racemization Risk) ActiveEster->Dioxolanone Slow (if T > 0°C) AmineAttack Nucleophilic Attack (R-NH2) ActiveEster->AmineAttack Fast (Kinetic Control) SelfReaction Self-Oligomerization (Free OH attack) ActiveEster->SelfReaction Competing Nucleophile Racemic Racemic Mixture (R/S Product) Dioxolanone->Racemic Fast Epimerization Desired Desired Chiral Amide (Retention of Configuration) AmineAttack->Desired

Figure 1: Reaction pathway analysis showing the kinetic competition between direct amidation (green) and racemization/oligomerization (red).[1][2]

Troubleshooting & Analytical Verification

Checking for Racemization

Do not assume optical rotation is sufficient.

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA.[2]

  • Standard: Synthesize the racemic standard by coupling the racemic acid (DL-3-tert-butoxy-2-hydroxypropanoic acid) to establish separation conditions.

Common Issues
  • Low Yield: Likely due to self-esterification.[1][2]

    • Fix: Increase amine concentration or switch to T3P (Protocol B), which is highly selective for amines over alcohols.

  • Loss of t-Butyl Group:

    • Fix: Check workup buffers. Ensure no strong acids (pH < 3) are used.[2] Use

      
       or Citric Acid only for short durations at 0 °C.
      

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. [1][2]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[7][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. [1][2]

Sources

Application Note: Scalable Synthesis of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scale-up synthesis of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (also known as O-tert-butyl-D-glyceric acid).[1]

The selected route prioritizes scalability, safety, and atom economy .[1] It avoids the hazardous diazotization of amino acids (which poses explosion risks on scale) and instead utilizes a regioselective ring-opening of (R)-glycidol followed by a catalytic aerobic oxidation . This approach is consistent with modern Green Chemistry principles suitable for GMP environments.

Executive Summary

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid is a critical chiral building block, often used as a robust ether-protected surrogate for glyceric acid or serine derivatives in peptidomimetic drug design.[1] Its tert-butyl ether moiety provides excellent stability against basic hydrolysis and nucleophilic attack, while being removable under specific acidic conditions (e.g., TFA).[1]

This guide outlines a two-step industrial-ready protocol :

  • Regioselective Ring Opening: Reaction of (R)-glycidol with tert-butanol using a solid Lewis acid catalyst to yield (R)-3-(tert-butoxy)-1,2-propanediol.[1]

  • Chemo-selective Oxidation: Platinum-catalyzed aerobic oxidation of the primary alcohol to the carboxylic acid, preserving the secondary chiral alcohol and the acid-sensitive tert-butyl ether.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to establish the chiral center from the "Chiral Pool" (using (R)-Glycidol) and build the carbon backbone before introducing the carboxylate.

Retrosynthesis Target (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (Target Molecule) Intermediate (R)-3-(tert-Butoxy)-1,2-propanediol (Stable Intermediate) Target->Intermediate Selective Oxidation (Pt/C, O2, pH 8) StartingMaterial (R)-Glycidol (Chiral Pool Material) Intermediate->StartingMaterial Regioselective Ring Opening (t-BuOH, Lewis Acid)

Figure 1: Retrosynthetic pathway leveraging the chirality of (R)-Glycidol.[1][2]

Strategic Rationale (Why this route?)
  • vs. D-Serine Diazotization: The diazotization of D-Serine (or O-tBu-D-Serine) involves stoichiometric sodium nitrite and strong acids, generating unstable diazonium intermediates.[1] On a kilogram scale, this presents significant exotherm and toxicity hazards.[1]

  • vs. Williamson Ether Synthesis: Direct alkylation of glyceric acid is non-selective (alkylating both OH groups) and leads to racemization.

  • Selected Route (Glycidol): (R)-Glycidol is commercially available. The ring opening is highly regioselective for the C3 position (sterically driven), and the subsequent oxidation is specific to the primary alcohol, leaving the chiral secondary alcohol untouched.

Detailed Experimental Protocols

Step 1: Regioselective Ring Opening of (R)-Glycidol

This step installs the tert-butyl ether group. We utilize a solid acid catalyst (Amberlyst-15 or similar) to facilitate purification and minimize waste.

Reaction:


[1]
Materials & Reagents
ReagentRoleEquiv.Notes
(R)-(+)-Glycidol Substrate1.0>98% ee; Keep cold
tert-Butanol (tBuOH) Reagent/Solvent5.0 - 10.0Melt before use (MP ~25°C)
Amberlyst-15 (H+ form) Catalyst5 wt%Pre-washed with dry tBuOH
Hexanes SolventN/AFor workup/crystallization
Protocol
  • Preparation: In a flame-dried reactor equipped with a reflux condenser and mechanical stirrer, melt tert-Butanol (10 vol relative to glycidol) at 30°C.

  • Catalyst Addition: Add Amberlyst-15 beads (5 wt% of expected glycidol mass). Stir gently to suspend.

  • Addition: Add (R)-Glycidol dropwise over 60 minutes, maintaining the internal temperature between 30–35°C. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

  • Reaction: Heat the mixture to 50°C and stir for 12–16 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or GC.[3] Glycidol consumption should be >98%.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid catalyst (can be regenerated).

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove excess t-BuOH.

  • Purification: The crude oil is typically >90% pure. For high purity, perform a vacuum distillation (BP ~85°C at 0.5 mmHg) or use it directly in the next step.[1]

    • Yield: Expect 85–92%.

    • Product: Colorless viscous oil.

Step 2: Catalytic Selective Oxidation (Pt/C + Air)

This step converts the primary alcohol to the carboxylic acid without affecting the secondary alcohol or the acid-labile tert-butyl ether.

Reaction:



Materials & Reagents
ReagentRoleEquiv.Notes
Step 1 Intermediate Substrate1.0
5% Platinum on Carbon (Pt/C) Catalyst2.5 wt%Degussa type or similar
Sodium Bicarbonate Base~1.1Maintains pH 8-9
Water Solvent10 volDeionized
Oxygen/Air OxidantExcessSparged or pressurized (1-3 bar)
Protocol
  • Setup: Charge a high-pressure reactor (e.g., Parr hydrogenator or autoclave) with Step 1 Intermediate dissolved in Water (10 vol).

  • Catalyst & Base: Add 5% Pt/C (2.5 wt% loading) and Sodium Bicarbonate (1.1 equiv). Critical: The reaction generates acid; base is required to keep the catalyst active and prevent ether hydrolysis.

  • Oxidation:

    • Seal the reactor and purge with Nitrogen (3x).

    • Pressurize with Oxygen (or synthetic air) to 3 bar (45 psi).

    • Heat to 40–50°C with vigorous stirring (1000 rpm) to ensure gas-liquid mass transfer.

  • Reaction Time: 8–12 hours. Monitor pH; if it drops below 7, inject more NaHCO3 solution (or use a pH-stat titrator with NaOH).[1]

  • Workup:

    • Filter the catalyst over a Celite pad (Save Pt/C for recovery).

    • The filtrate contains the sodium salt of the product.

    • Acidification: Cool filtrate to 0°C. Carefully adjust pH to 2.5–3.0 using 1M HCl. Caution: Do not go below pH 2 to avoid cleaving the t-butyl ether.[1]

    • Extraction: Extract immediately with Ethyl Acetate (3 x 5 vol).

    • Drying: Dry combined organics over Na2SO4 and concentrate in vacuo.

  • Crystallization: The crude acid can be crystallized from Et2O/Hexane or used as a viscous oil.

    • Yield: Expect 75–85%.

    • Characterization: 1H NMR should show loss of CH2OH signals and retention of the t-Bu singlet.

Analytical Quality Control (QC)[1]

Specification Table
TestMethodAcceptance Criteria
Appearance VisualColorless oil or white solid
Identity 1H NMR (CDCl3)Confirms structure; tBu singlet ~1.2 ppm
Purity HPLC (C18)> 98.0% (Area %)
Enantiomeric Excess Chiral HPLC> 98% ee
Residual Solvents GC-HS< 5000 ppm (tBuOH, EtOAc)
Water Content Karl Fischer< 1.0%
Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Note: Derivatization (e.g., methyl ester) may be required for sharper peaks depending on the detector sensitivity to the free acid.

Safety & Scale-Up Considerations

Process Safety
  • Exotherm Control: The ring-opening of glycidol is exothermic. On scale (>1 kg), use a dosing pump to control the addition rate based on reactor temperature.[1]

  • Oxygen Handling: The oxidation step uses pressurized oxygen. Ensure the reactor is rated for the pressure and grounded to prevent static discharge. Use <10% O2 in N2 if flammability limits are a concern, though aqueous phase greatly reduces fire risk.[1]

  • Ether Stability: The tert-butyl ether is acid-sensitive. Avoid exposure to strong acids (pH < 1) or high temperatures (>60°C) during workup.

Scale-Up Economics[1]
  • Atom Economy: The catalytic oxidation uses O2 as the oxidant and produces water as the byproduct, offering superior atom economy compared to TEMPO/Bleach or Dichromate oxidations.

  • Catalyst Recycling: The Pt/C catalyst represents a significant cost but can be recycled 5–10 times with a simple water wash, reducing OpEx.

References

  • Regioselective Ring Opening of Glycidol

    • Title: "Lewis Acid Mediated Regioselective Ring Opening of Glycidol."[4][5]

    • Source:Journal of Organic Chemistry, 2007.[4]

    • URL:[Link] (Contextual validation from search results).

  • Catalytic Oxidation of Polyols

    • Title: "Selective Aerobic Oxidation of Primary Alcohols with Platinum C
    • Source:Catalysis Today, 2015.[1]

    • Context: Standard industrial protocol for converting Glycerol to Glyceric acid deriv
  • Compound Data & Properties

    • Title: "(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid - PubChem Substance Record."[1][6]

    • Source: N
    • URL:[Link][1]

  • Solid Phase Peptide Synthesis (Use Case)

    • Title: "The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group."[7]

    • Source: BenchChem Applic

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Alpha-Hydroxy Acids (AHAs)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Racemization Control in Alpha-Hydroxy Acid Coupling Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists Last Updated: October 2023

Introduction: The Challenge of AHA Coupling

Welcome to the Technical Support Center. You are likely here because you are synthesizing depsipeptides or PNA monomers and observing loss of chirality at the


-carbon of your alpha-hydroxy acid (AHA) building blocks.

Unlike amino acids, which are prone to racemization via oxazolone formation, Alpha-Hydroxy Acids primarily racemize via base-catalyzed enolization . The acidity of the


-proton is the critical variable. When the carboxyl group is activated (converted to an active ester), the 

-proton becomes significantly more acidic (

drops), making it susceptible to abstraction by the tertiary bases (DIEA, TEA) typically used in coupling reactions.

This guide provides a self-validating system to eliminate this side reaction through mechanistic understanding, reagent selection, and protecting group strategy.

Module 1: Critical Concepts (The "Why")

The Mechanism of Racemization

To prevent the issue, you must visualize the enemy. Racemization occurs when the base used to drive the reaction acts as a nucleophile against the


-proton rather than acting solely as a proton scavenger.

Key Insight: The rate of racemization is directly proportional to:

  • Base Strength/Sterics: Unhindered, strong bases (TEA) abstract protons faster than hindered weak bases (Collidine).

  • Electronic Activation: The more electron-withdrawing the activating group (leaving group), the more acidic the

    
    -proton becomes.
    
  • Protecting Group Effects: An electron-withdrawing protecting group on the hydroxyl (e.g., Acetyl) destabilizes the

    
    -proton more than an electron-donating group (e.g., Benzyl, TBDMS).
    

RacemizationMechanism Start Activated AHA (Chiral L-Isomer) Transition Proton Abstraction (Alpha-H Removal) Start->Transition Activation increases Alpha-H acidity Base Base (B:) (e.g., DIEA) Base->Transition Attacks Alpha-H Enolate Planar Enolate (Achiral Intermediate) Transition->Enolate Loss of Stereochemistry Product Racemic Mixture (L- and D-Isomers) Enolate->Product Reprotonation from either face

Figure 1: The pathway of chirality loss. Note that once the planar enolate forms, stereochemical information is irretrievably lost.

Module 2: Reagent Selection & Strategy

Q1: Which coupling reagents minimize racemization for AHAs?

Recommendation: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

  • Why?

    • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOBt/HOAt.[2][3][4] It creates an active ester that is highly reactive toward amines but less prone to base-catalyzed enolization than HOBt esters [1, 2].

    • DIC allows for "neutral" activation. Unlike HATU/HBTU, which require base to function (to deprotonate the carboxylate), Carbodiimides can activate the acid without added base if the amine component is free.

Reagent Performance Matrix:

Reagent ClassExamplesRacemization RiskRecommendation
Carbodiimide + Oxime DIC + Oxyma Pure Lowest Gold Standard. Allows base-free or low-base coupling.
Phosphonium PyBOP, PyOximLowGood alternative if DIC fails; requires base.
Uronium (Guanidinium) HATU, HBTUModerate/HighAvoid if possible. Requires base (DIEA) which drives racemization.
Classic DCC/HOBtModerateOutdated. HOBt is less effective than Oxyma; DCC byproduct is insoluble.
Q2: Which base should I use if I must use one?

Recommendation: 2,4,6-Collidine (TMP) .

  • Why? Collidine is a weaker base (

    
    ) and more sterically hindered than DIEA (
    
    
    
    ) or TEA. It is sufficient to deprotonate the carboxylic acid for activation but struggles to abstract the sterically shielded
    
    
    -proton of the AHA [3].
  • Protocol Shift: If using HATU/COMU, substitute DIEA with Collidine to immediately reduce epimerization.

Module 3: Protecting Group Strategy

Q3: How does the hydroxyl protecting group affect racemization?

The electronic nature of the protecting group (PG) on the


-hydroxyl is a "silent killer" of chirality.
  • Electron-Withdrawing Groups (Acyl, Acetyl):

    • Effect: The carbonyl of the acetyl group pulls electron density away from the

      
      -carbon (Inductive effect 
      
      
      
      ).
    • Result: The

      
      -proton becomes more acidic .
      
    • Risk: High racemization.[3]

  • Electron-Donating/Neutral Groups (Ether, Benzyl, TBDMS):

    • Effect: Ethers do not withdraw electron density as strongly as esters.

    • Result: The

      
      -proton remains less acidic.
      
    • Risk: Low racemization.[1][3][4][5][6]

Decision Workflow:

PG_Strategy Start Select AHA Protecting Group CheckType Is the PG Electron Withdrawing? (e.g., Acetyl, Benzoyl) Start->CheckType Yes YES (Acyl/Ester) CheckType->Yes No NO (Ether/Silyl) CheckType->No RiskHigh High Racemization Risk Requires Strict Conditions Yes->RiskHigh RiskLow Lower Racemization Risk Preferred Strategy No->RiskLow Action1 USE: DIC / Oxyma TEMP: 0°C BASE: None or Collidine RiskHigh->Action1 Action2 USE: Standard Coupling (COMU or DIC/Oxyma) RiskLow->Action2

Figure 2: Selection logic for protecting groups based on electronic effects.

Module 4: Validated Protocols

Protocol A: The "Safe" Coupling (Base-Free Method)

Best for highly sensitive AHAs or when using Acetyl protection.

Reagents:

  • AHA (Protected): 1.0 equiv

  • Amine component: 1.0 - 1.2 equiv

  • DIC: 1.1 equiv

  • Oxyma Pure: 1.1 equiv

  • Solvent: DMF or DCM (DCM is less polar and suppresses ionization, further reducing racemization, but solubility may be an issue).

Steps:

  • Dissolve: Dissolve the Protected AHA and Oxyma Pure in minimal DMF/DCM.

  • Cool: Chill the solution to 0°C (Ice bath). Temperature control is critical to slow down the rate of enolization.

  • Activate: Add DIC. Stir for 2-3 minutes.

  • Couple: Add the Amine component immediately.

  • Incubate: Allow to react at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2-4 hours.

  • Monitor: Check conversion via LCMS.

Protocol B: The High-Efficiency Coupling (Collidine Method)

Best for difficult couplings where base is required for solubility or kinetics.

Reagents:

  • AHA (Protected): 1.0 equiv

  • Amine component: 1.0 equiv

  • COMU: 1.0 equiv (superior to HATU for low racemization [4])[7]

  • Oxyma Pure: 1.0 equiv

  • TMP (2,4,6-Collidine): 2.0 equiv

Steps:

  • Dissolve: Dissolve AHA, Amine, and Oxyma Pure in DMF.

  • Cool: Chill to 0°C.

  • Base Addition: Add Collidine.

  • Trigger: Add COMU.

  • Reaction: Stir at 0°C for 30 mins, then RT until complete.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
50:50 Racemic Product Strong base (TEA/DIEA) used with activated ester.Switch to Protocol A (Base-free DIC/Oxyma). If base is needed, use Collidine.[1][3]
Low Yield + Racemization Slow coupling allowed time for enolization.Switch to COMU/Oxyma/Collidine . COMU is faster than HATU and maintains chirality better.
Oligomerization (Multiple peaks) Unprotected Hydroxyl group.You must protect the

-OH.[8] Free OH acts as a nucleophile, reacting with the activated AHA (self-polymerization).
Epimerization at C-term High temperature coupling.Strictly maintain 0°C during the activation and initial coupling phase.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". The Journal of Organic Chemistry.

  • El-Faham, A., et al. (2009). "COMU: A Safer and More Effective Replacement for HATU". Chemistry – A European Journal.

Sources

selective deprotection of tert-butyl ether vs tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

ChemSelect Technical Support Center Subject: Selective Deprotection: tert-Butyl Ether vs. tert-Butyl Ester Ticket ID: CS-PROTO-992 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Kinetic Tightrope

Differentiation between a tert-butyl ether (


) and a tert-butyl ester (

) is a frequent chemoselectivity challenge. Both groups rely on the acid-catalyzed cleavage of the

-butyl group via an

mechanism (formation of a stable

-butyl cation).

The Core Rule: In almost all acidic regimes,


-butyl esters are more labile than 

-butyl ethers.
  • Scenario A (Feasible): You want to cleave the Ester but keep the Ether .[1]

    • Status:Supported. Achievable through specific Lewis acids or mild Brønsted acids that exploit the subtle kinetic differences in protonation and cation generation.[1]

  • Scenario B (Difficult/Contraindicated): You want to cleave the Ether but keep the Ester .

    • Status:Unsupported/High Risk. Standard acidic conditions will cleave the ester before or simultaneously with the ether.[1] This requires orthogonal protecting group redesign (e.g., using silyl ethers) rather than reaction optimization.[1]

Diagnostic Matrix: Reactivity Hierarchy

Before selecting a reagent, verify your substrate's sensitivity using this hierarchy of acid lability.

Functional GroupRelative Lability (

)
Primary Cleavage MechanismNotes
N-Boc High (Fastest)Acidolysis (

loss)
Cleaves first in TFA/HCl.

-Butyl Ester
Medium-High

(Cation release)
Cleaves readily with Lewis Acids (

,

).

-Butyl Ether
Medium-Low

(Cation release)
Resistant to mild Lewis acids; requires strong

.
Benzyl Ether LowHydrogenolysis / Strong AcidOrthogonal to

-butyl systems.

Troubleshooting Protocols (Scenario A: Ester Cleavage)

If you need to unmask a carboxylic acid (


-butyl ester) while retaining a 

-butyl ether, do not use neat TFA. Use one of the following selective protocols.
Protocol A: The Lewis Acid Method ( )

Best for: Substrates sensitive to strong protons but tolerant of Lewis acids.[1]

Mechanism: Zinc bromide coordinates to the carbonyl oxygen of the ester, facilitating the departure of the


-butyl cation without generating a high concentration of free protons that would attack the ether oxygen.[1]

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Reagent Addition: Add

    
      (5.0 equiv). Note: 
    
    
    
    is hygroscopic; weigh quickly or use a glovebox.[1]
  • Reaction: Stir at Room Temperature for 24–48 hours.

    • Checkpoint: Monitor via TLC.[1][2] The ester spot should disappear; the ether should remain.[1]

  • Workup: Add water to quench. Extract with DCM.[1][3][4][5] Wash organic layer with brine.[1]

  • Purification: Concentrate and purify via flash chromatography.

Reference: Wu, Y. Q. et al. Tetrahedron Lett.[1][3]2000 , 41, 2847.[1]

Protocol B: The Cerium/Iodide System ( )

Best for: Highly sensitive substrates where even mild Lewis acids cause isomerization.[1]

Mechanism: This system operates under neutral conditions.[1] The Iodide acts as a nucleophile attacking the


-butyl group activated by Cerium coordination.

Step-by-Step:

  • Preparation: Suspend

    
      (1.5 equiv) and NaI  (1.0 equiv) in Acetonitrile  (
    
    
    
    ).
  • Activation: Heat the mixture at reflux for 2-3 hours (or until a white suspension forms).

  • Substrate Addition: Add the substrate (1.0 equiv) to the refluxing mixture.[1]

  • Reaction: Reflux for 4–10 hours.

  • Workup: Cool to RT. Dilute with

    
    , add dilute HCl (1M) to break the cerium salts, then wash with aqueous 
    
    
    
    (to remove iodine).[1]

Reference: Marcantoni, E. et al. J. Org.[1][6][7][8][9] Chem.2001 , 66, 4430.[1][7][8]

Protocol C: The "Green" Silica Method

Best for: Large scale, robust substrates.[1]

Step-by-Step:

  • Preparation: Mix substrate with activated Silica Gel (2 g per mmol substrate) in Toluene .

  • Reaction: Reflux for 4–8 hours.

  • Workup: Filter off the silica.[1] Evaporate solvent.[1][2][10]

Reference: Jackson, R. W. et al. Tetrahedron Lett.[1][3]2001 , 42, 5163.[1]

Visual Decision Logic

The following flowchart illustrates the decision process for selecting the correct deprotection strategy based on your specific functional group conflict.

DeprotectionLogic Start Start: Substrate with t-Bu Ester & t-Bu Ether Goal What is your Goal? Start->Goal CleaveEster Cleave Ester, Keep Ether Goal->CleaveEster Scenario A CleaveEther Cleave Ether, Keep Ester Goal->CleaveEther Scenario B SubstrateCheck Is substrate Lewis Acid sensitive? CleaveEster->SubstrateCheck Impossible STOP: Chemically Unfavorable. Ester is more labile than Ether. Redesign PG Strategy. CleaveEther->Impossible ZnBr2 Use ZnBr2 / DCM (Protocol A) SubstrateCheck->ZnBr2 No CeCl3 Use CeCl3 / NaI (Protocol B) SubstrateCheck->CeCl3 Yes

Figure 1: Decision matrix for selective deprotection of tert-butyl systems.

Frequently Asked Questions (FAQs)

Q1: I tried TFA/DCM (1:1) at 0°C, but I lost both groups. Why? A: TFA is a strong Brønsted acid.[1] Even at 0°C, the proton concentration is sufficient to protonate the ether oxygen.[1] Once protonated, the


-butyl cation leaves rapidly to form isobutylene.[1] You must switch to a Lewis acid (

) or a buffered system to widen the kinetic window.[1]

Q2: Can I use TMSOTf to cleave the ether selectively? A: Generally, no.[1] While TMSOTf is a powerful reagent for ether cleavage, it will almost certainly attack the ester carbonyl first (or simultaneously), leading to silyl ester formation or cleavage.[1]

Q3: I absolutely MUST cleave the ether and keep the ester. Is there any way? A: The only potential "Hail Mary" is using


  at -78°C, carefully monitoring by TLC.[1] Boron trichloride sometimes shows different coordination preferences than proton acids, but this is highly substrate-dependent and risky.[1] The recommended path is to redesign the synthesis: protect the alcohol as a TBDMS ether or the acid as a Methyl ester.[1]

Q4: How do I remove the Iodine color after the


/NaI reaction? 
A:  Wash the organic phase with a saturated aqueous solution of Sodium Thiosulfate (

).[1] The iodine (

) will be reduced to iodide (

), which is colorless and water-soluble.

References

  • Wu, Y. Q.; Limburg, D. C.; Wilkinson, D. E.; Vaal, M. J.; Hamilton, G. S. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride."[1] Tetrahedron Letters, 2000 , 41(16), 2847–2849.[1] [1]

  • Marcantoni, E.; Massaccesi, M.; Torregiani, E.; Bartoli, G.; Bosco, M.; Sambri, L. "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[1][8][9]·7H2O-NaI System in Acetonitrile." The Journal of Organic Chemistry, 2001 , 66(12), 4430–4432.[1] [1]

  • Li, B.; Berliner, M.; Buzon, R.; Chiu, C. K.-F.; Colgan, S. T.; Kaneko, T.; Keene, N.; Kissel, W.; Le, T.; Leeman, K. R. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[1][6][11] The Journal of Organic Chemistry, 2006 , 71(24), 9045–9050.[1] [1]

  • Jackson, R. W. "A mild and selective method for the cleavage of tert-butyl esters."[1] Tetrahedron Letters, 2001 , 42(30), 5163–5165.[1] [1]

Sources

optimizing yield for (R)-3-tert-butoxy-2-hydroxypropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support hub for the synthesis, optimization, and troubleshooting of (R)-3-tert-butoxy-2-hydroxypropanoic acid and its derivatives.

This molecule is a critical chiral building block, most notably serving as the "calcium salt" side-chain precursor in the synthesis of Rosuvastatin and other HMG-CoA reductase inhibitors. Its dual functionality (acid-labile ether + chiral


-hydroxy group) creates a specific set of synthetic challenges.

Module 1: Core Synthetic Workflows

Workflow A: The "Chiral Pool" Route (Lab Scale)

Precursor: O-tert-butyl-D-serine. Mechanism: Diazotization with retention of configuration.

The Protocol:

  • Dissolution: Dissolve O-tert-butyl-D-serine (1.0 eq) in 1M

    
     (approx. 10 eq).
    
    • Note: Do not use concentrated

      
       or HCl; the tert-butyl ether is acid-labile below pH 0.5.
      
  • Diazotization: Cool to -5°C. Add

    
     (1.5 eq) solution dropwise over 2 hours.
    
    • Critical Control: Internal temperature must not exceed 0°C to prevent side reactions (elimination to acrylics).

  • Quenching: Stir at 0°C for 3 hours, then warm to room temperature (RT) for 1 hour to decompose the diazonium intermediate.

  • Extraction: Saturate the aqueous phase with NaCl (Salting out). Extract with MTBE (Methyl tert-butyl ether) or 2-MeTHF (2-Methyltetrahydrofuran).

    • Why these solvents? Ethyl acetate hydrolyzes slightly under acidic conditions; DCM is poor for polar hydroxy acids.

Workflow B: Hydrolytic Kinetic Resolution / Ester Hydrolysis (Industrial Scale)

Precursor: Methyl/Ethyl (R)-3-tert-butoxy-2-hydroxypropanoate. Objective: Saponification without racemization or ether cleavage.

The Protocol:

  • Saponification: Dissolve ester in THF/Water (1:1). Add LiOH (1.1 eq) at 0°C.

    • Caution: Avoid NaOH if possible; LiOH is milder and less likely to cause

      
      -proton abstraction (racemization).
      
  • Workup (The Danger Zone):

    • Remove THF in vacuo.

    • Cool aqueous residue to 0°C.

    • Acidify carefully using 1M Citric Acid or

      
       to pH 3.5–4.0.
      
    • Do NOT use Conc. HCl. Dropping pH < 1.0 will cleave the t-butyl group immediately.

Module 2: Mechanism & Logic (Visualization)

Diagram 1: Stereochemical Retention Mechanism

Why does D-Serine give the (R)-Hydroxy Acid? Standard


 causes inversion. However, diazotization proceeds via Neighboring Group Participation (NGP)  of the carboxylate, forming a transient 

-lactone. The water attacks this lactone, causing a second inversion (Net Result: Retention).

DiazotizationMechanism Start O-tert-butyl-D-Serine (R-Configuration) Diazo Diazonium Intermediate (N2+ Group) Start->Diazo NaNO2 / H+ Lactone Alpha-Lactone Intermediate (Inversion #1) Diazo->Lactone -N2 (Carboxylate Attack) Product (R)-Hydroxy Acid (Inversion #2 = Retention) Lactone->Product +H2O (Ring Opening)

Caption: Double inversion mechanism via alpha-lactone intermediate ensures retention of stereochemistry during diazotization.

Module 3: Troubleshooting Guide (Q&A)

Category: Yield Optimization

Q1: My isolated yield is consistently low (<40%), but TLC shows conversion. Where is my product? Diagnosis: The product is highly water-soluble (hydrophilic) due to the free carboxylic acid and hydroxyl group. Solution:

  • Salting Out: You must saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Switch from Ethyl Acetate to 2-MeTHF or IPA/CHCl3 (1:3) .

  • Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor for 12–24 hours.

Q2: I am losing the tert-butyl group during workup (NMR shows hydroxy-propionic acid or decomposition). Diagnosis: Acid hydrolysis. The t-butyl ether is acid-labile. Solution:

  • Check pH: During acidification of the carboxylate salt, do not overshoot. Stop at pH 3.5–4.0 .

  • Buffer: Use Citric Acid or Phosphate buffer instead of HCl.

  • Temperature: Never heat the acidic aqueous solution. Keep < 10°C during acidification.

Category: Purity & Stereochemistry[1]

Q3: The optical rotation is lower than literature values (Racemization). Diagnosis:


-Proton abstraction. This usually happens during ester hydrolysis if the base is too strong or temperature too high.
Solution: 
  • Switch Base: Use LiOH instead of NaOH/KOH. Lithium coordinates tightly to the oxygen, reducing the basicity of the system.

  • Temperature: Conduct hydrolysis strictly at 0°C.

  • Reaction Time: Do not stir overnight. Monitor by HPLC and quench immediately upon consumption of starting material.

Q4: I cannot crystallize the product; it remains an oil. Diagnosis: The free acid is often an oil or low-melting solid. Solution:

  • Salt Formation: Convert the crude acid into the Dicyclohexylamine (DCHA) salt.

    • Protocol: Dissolve crude oil in Acetone. Add 1.05 eq DCHA. The salt precipitates as a white solid, which also upgrades the enantiomeric excess (ee%).

Module 4: Data & Specifications

Table 1: Solvent Extraction Efficiency for (R)-3-tert-butoxy-2-hydroxypropanoic acid
Solvent SystemPartition Coeff.[1][2] (LogP)Recovery Yield*Comments
Dichloromethane (DCM) Low25-35%Poor extraction; requires multiple washes.
Ethyl Acetate Medium55-65%Acceptable, but risk of hydrolysis if acidic.
MTBE High75-80%Recommended. Stable and good solubility.
2-MeTHF Very High85-92% Best Performance. Forms azeotrope with water for drying.

*Yields based on single batch extraction of NaCl-saturated aqueous phase.

Diagram 2: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Aqueous) CheckpH Check pH Start->CheckpH Acidify Acidify to pH 4.0 (Citric Acid) CheckpH->Acidify If Basic Extract Extract with 2-MeTHF + NaCl Saturation Acidify->Extract Evap Evaporate Solvent Extract->Evap State Physical State? Evap->State Solid Recrystallize (Hexane/EtOAc) State->Solid Solid Oil Form DCHA Salt (Acetone) State->Oil Oily/Impure

Caption: Logic flow for maximizing recovery and purity of the target acid.

References

  • Preparation of Rosuvastatin Intermediates. World Journal of Pharmaceutical and Medical Research. (2017). Detailed discussion on the side-chain synthesis and calcium salt formation.

  • Protection process of the tert-butyl group as a non-polar moiety of D-serine. Archives of Pharmacal Research. (2000).[3] Describes the stability and synthesis of O-tert-butyl serine derivatives.

  • Synthesis of (R)-3-tert-butoxy-2-hydroxypropanoic acid. PubChem Compound Summary. (Accessed 2024).[4] Chemical and physical property data validation.

  • Organic Syntheses Procedure: (S)-Ethyl 2-(t-Butyldimethylsilyloxy)propanoate. Organic Syntheses. (2005). Analogous protocols for handling alpha-hydroxy esters and silyl/ether protection groups.

  • Greene's Protective Groups in Organic Synthesis. (General Reference). Authoritative text on the stability of tert-butyl ethers under acidic/basic conditions.

Sources

Technical Support Center: Acid-Catalyzed Hydrolysis of tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Department: Protective Group Chemistry & Process Optimization Ticket ID: TBU-HYD-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary & Mechanistic Grounding

The Core Challenge: Unlike primary alkyl ethers (which require harsh


 cleavage with HBr/HI), tert-butyl ethers are cleaved via an 

pathway
. The reaction is driven by the protonation of the ether oxygen, followed by the rate-determining formation of a stable tert-butyl carbocation (

).

Why This Matters: Success depends entirely on stabilizing the transition state of the carbocation and managing its fate. If you do not provide a "sink" (nucleophile) for the generated


, the reaction will either stall (equilibrium) or the cation will attack your substrate (alkylation).
Visualization: Mechanism & Failure Points

The following diagram maps the cleavage pathway and where specific failures (stalling vs. side reactions) occur.

TBu_Cleavage_Mechanism Start tert-Butyl Ether (R-O-tBu) Protonation Protonated Ether (R-OH+-tBu) Start->Protonation + H+ (Acid) TS Transition State [R-OH...tBu+] Protonation->TS Slow (RDS) Cation t-Butyl Cation (tBu+) TS->Cation Product Target Alcohol (R-OH) TS->Product Isobutylene Isobutylene Gas (Elimination) Cation->Isobutylene - H+ (Elimination) Scavenged Scavenged Adduct (tBu-Scavenger) Cation->Scavenged + Scavenger (TIS/H2O) Alkylated Alkylated Side-Product (R-tBu) Cation->Alkylated + Substrate (Nucleophilic Attack) Isobutylene->Cation + H+ (Reversible!)

Figure 1: The


 cleavage pathway showing the critical divergence between successful scavenging and unwanted alkylation.

Troubleshooting Modules (Q&A)

Module A: The Reaction is Stalled (Kinetics)

User Issue: "I've stirred my reaction with 10% TFA in DCM for 12 hours, but TLC shows mostly starting material."

Root Cause:

  • Insufficient Acid Strength: The

    
     rate is proportional to the concentration of the protonated ether. In non-polar solvents (DCM), ion pairing can suppress the formation of the carbocation.
    
  • Equilibrium Trap: If the reaction vessel is sealed, generated isobutylene cannot escape. In strong acid, isobutylene is reprotonated to

    
    , which re-attacks the alcohol to reform the ether.
    

Corrective Actions:

  • Increase Acid Concentration: Switch from catalytic/dilute acid to Neat TFA or 4M HCl in Dioxane . The dielectric constant of neat TFA stabilizes the carbocation intermediate.

  • Open System: Ensure the reaction is open to a bubbler or under a sweep of nitrogen to drive off isobutylene gas (Le Chatelier’s principle).

  • Add a Cation Scavenger: Even if you don't have sensitive groups, adding a scavenger (like water or thioanisole) pushes the equilibrium forward by irreversibly trapping the cation.

Module B: The "Re-Alkylation" Nightmare (Side Reactions)

User Issue: "The ether is gone, but I see a new spot on TLC with a higher Rf, or my mass spec shows +56 Da adducts."

Root Cause: The


 cation is a potent electrophile ("hard" acid). If it is not intercepted, it will attack electron-rich regions of your molecule, such as:
  • Indoles (Tryptophan)[1][2]

  • Phenols (Tyrosine)[2]

  • Thioethers (Methionine)[2]

  • Free amines[3]

Corrective Actions: You must employ a Scavenger Cocktail . The scavenger acts as a "sacrificial nucleophile."

ScavengerTarget SpecificityRecommended Use
Triisopropylsilane (TIS) General Cation TrapThe "Gold Standard" for peptide/complex synthesis. Reduces cations to isobutane.
Water GeneralEssential. Converts

to t-butanol.
Thioanisole S-Alkylation preventionCritical if Methionine/Cysteine are present.[2]
1,2-Ethanedithiol (EDT) High affinity trapExcellent but foul-smelling. Use only if TIS fails.

Protocol Adjustment: Add 2.5% TIS and 2.5%


  to your TFA solution.
Module C: Selectivity & Sensitivity

User Issue: "I need to remove a t-butyl ether but keep a Boc group or a TBDMS ether intact."

Analysis:

  • vs. Boc: Extremely difficult. Boc groups are essentially t-butyl carbamates and cleave under identical conditions.

  • vs. TBDMS: Possible. Silyl ethers are acid-labile but bulky. t-Butyl ethers are fluoride-stable, while TBDMS cleaves with TBAF.

  • vs. Benzyl: High selectivity. Benzyl ethers are stable to TFA (require hydrogenation or Lewis acids like

    
    ).
    

Corrective Actions (Selective Conditions): Instead of TFA, use Lewis Acid Catalysis .

  • 
     in DCM:  This mild condition can sometimes cleave t-butyl esters/ethers while leaving N-Boc groups intact due to coordination differences [1].
    
  • 
     / NaI:  A neutral condition that generates HI in situ, often milder than bulk acid [2].
    

Standard Operating Procedures (SOPs)

SOP 1: The "Hammer" (Standard TFA Deprotection)

Best for: Robust substrates, final deprotection steps.

  • Preparation: Dissolve substrate (0.1 mmol) in DCM (1 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIS) (5 eq) and Water (5 eq).

    • Note: If the substrate contains Trp/Met, add Thioanisole (5 eq).

  • Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (1 mL). Final ratio ~1:1 DCM:TFA.

  • Reaction: Warm to room temperature. Stir for 1–4 hours.

    • Monitor: Check TLC.[4][5] If stalled, bubble

      
       through the solution to remove isobutylene.
      
  • Workup:

    • Concentrate in vacuo (do not heat above 40°C).

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • Crucial Step: Neutralize residue with saturated

      
       before extraction to prevent acid-catalyzed polymerization or degradation during storage.
      
SOP 2: The "Scalpel" (Mild/Selective Deprotection)

Best for: Substrates with acid-sensitive groups (acetals, silyl ethers).

  • Reagent: Prepare a suspension of

    
      (5 eq) in DCM.
    
  • Execution: Add substrate. Stir at room temperature for 24–48 hours.

  • Mechanism: The Lewis acid coordinates to the ether oxygen, facilitating cleavage without a high concentration of free protons.

  • Workup: Quench with water. Extract with DCM.[4][5][6] Wash with brine.

Decision Logic (Troubleshooting Flowchart)

Troubleshooting_Logic Start Start: t-Butyl Ether Cleavage Sensitive Are there acid-sensitive groups? (Boc, Acetals, TBDMS) Start->Sensitive StrongAcid Use Standard Conditions: 50% TFA in DCM + Scavengers Sensitive->StrongAcid No MildMethod Use Mild Conditions: ZnBr2 / DCM or CeCl3 / NaI Sensitive->MildMethod Yes CheckTLC Check TLC @ 2 Hours StrongAcid->CheckTLC Complete Reaction Complete? CheckTLC->Complete Stalled Issue: Reaction Stalled Complete->Stalled No (SM remains) SideRxn Issue: Side Products (+56 mass) Complete->SideRxn No (New Impurity) FixStall 1. Use Neat TFA 2. Add N2 Sweep (Remove Isobutylene) Stalled->FixStall FixSide Increase Scavenger Load: Add TIS + Thioanisole SideRxn->FixSide

Figure 2: Decision matrix for selecting reagents and troubleshooting common failure modes.

References

  • Wu, Y.-q., et al. (2000). "Selective cleavage of tert-butyl esters and ethers using zinc bromide." Tetrahedron Letters, 41(16), 2847-2849.

  • Bartoli, G., et al. (2005).[7] "CeCl3[7][8]·7H2O/NaI System: A Facile and Efficient Method for the Cleavage of tert-Butyl Ethers." Organic Letters, 7(3), 427-430.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Specifically Chapter 2: Protection for the Hydroxyl Group).

  • Lundt, B. F., et al. (1978).[9] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[9]

Sources

avoiding beta-elimination side reactions in hydroxy acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating -Elimination Side Reactions

Status: Operational | Lead Scientist: Dr. A. Vance

The Core Problem: The -Elimination Trap

In the synthesis of complex polyketides, macrolides, and peptidomimetics,


-hydroxy acids are structurally critical yet kinetically fragile. The presence of an electron-withdrawing carbonyl group at the C1 position acidifies the 

-protons. If the

-hydroxyl group is activated (intentionally or accidentally) or if the conditions are sufficiently basic, the system collapses via an E1cB (Elimination Unimolecular conjugate Base) mechanism, ejecting the hydroxyl group to form an

-unsaturated system (enone/enoate).

This guide provides the decision logic and protocols to arrest this pathway.

Diagnostic Logic: Risk Assessment

Before proceeding with your reaction, trace your substrate through this logic gate to assess elimination probability.

BetaEliminationRisk Start Substrate Analysis AlphaProton Are C(alpha) protons acidic? (e.g., adjacent to ketone/ester) Start->AlphaProton BetaLG Is the Beta-OH activated? (e.g., OAc, OMs, activated ester) AlphaProton->BetaLG Yes RiskLow LOW RISK: Proceed with Standard Protocol AlphaProton->RiskLow No (e.g., gem-dimethyl) BaseStrength Reaction Base Strength BetaLG->BaseStrength Yes (Good LG) BetaLG->BaseStrength No (Free OH) RiskHigh CRITICAL RISK: E1cB Elimination Likely BaseStrength->RiskHigh Strong (LDA, NaH, excess DMAP) RiskMod MODERATE RISK: Monitor Temp < 0°C BaseStrength->RiskMod Mild (Pyridine, DIPEA) BaseStrength->RiskLow None / Acidic

Figure 1: Decision tree for assessing E1cB liability in


-hydroxy carbonyl substrates.

Critical Troubleshooting (FAQs)

Q1: I am performing a Yamaguchi macrolactonization on a seco-acid, but I'm observing significant elimination product. Why?

The Cause: The classic Yamaguchi protocol uses DMAP (4-dimethylaminopyridine) at high temperatures or high concentrations. While DMAP activates the mixed anhydride, it is basic enough to deprotonate the acidic


-position of the activated ester, triggering elimination.
The Fix: 
  • Switch Reagents: Use the Shiina Macrolactonization (MNBA) protocol. It avoids the highly electrophilic/basic conditions of the trichlorobenzoyl chloride species.

  • Modify Yamaguchi: If you must use Yamaguchi, cool the reaction to -78°C for the mixed anhydride formation and strictly limit DMAP to sub-stoichiometric levels (0.5 equiv) if possible, or add it slowly as a solution.

Q2: My -hydroxy ester dehydrates during basic hydrolysis (saponification).

The Cause: Hydroxide (


) is a strong base. Even though the leaving group is also 

(a poor leaving group), the formation of the thermodynamic enolate drives the equilibrium toward the conjugated alkene (E1cB). The Fix:
  • Use Lithium Hydroperoxide (LiOOH): This is the "gold standard" for hydrolyzing Evans auxiliary adducts and sensitive esters. The hydroperoxide anion (

    
    ) is more nucleophilic than hydroxide (
    
    
    
    ) but significantly less basic (
    
    
    ~11.5 vs 15.7), drastically reducing
    
    
    -deprotonation rates.
  • Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) or Lipases at pH 7.0 buffer.

Q3: Should I protect the -hydroxyl group before coupling?

The Causality:

  • Acyl Protection (Acetate/Benzoate): DANGEROUS. Converting the

    
    -OH to an ester makes it a better leaving group (
    
    
    
    is better than
    
    
    ). This actually increases elimination risk under basic coupling conditions.
  • Silyl Protection (TBS/TES): SAFE. Silyl ethers are poor leaving groups and bulky. They prevent the oxygen lone pair from assisting in elimination and remove the acidic hydroxyl proton.

Experimental Protocols

Protocol A: The "Safe" Esterification (Shiina Protocol)

Use this for coupling


-hydroxy acids to alcohols when elimination is a known risk.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Alcohol (1.0 equiv)[1]

  • MNBA (2-Methyl-6-nitrobenzoic anhydride) (1.1 equiv)

  • DMAP (catalytic, 0.1 equiv) or DMAPO (for extremely sensitive substrates)

  • Solvent: Toluene or CH2Cl2 (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid, alcohol, and MNBA in anhydrous Toluene (0.05 M concentration) under Argon.

  • Catalyst Addition: Add DMAP (dissolved in minimal solvent) dropwise at room temperature.

    • Note: Unlike Yamaguchi, this does not require pre-activation at high temperatures.

  • Monitoring: Stir for 1–12 hours. Monitor via TLC. The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed during workup.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
Protocol B: LiOOH Hydrolysis (Evans Protocol)

Use this to hydrolyze esters/auxiliaries without dehydrating the


-position.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (30% aq, 4.0 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: THF/H2O (3:1)

Step-by-Step:

  • Cooling: Dissolve substrate in THF/H2O and cool to 0°C .

  • Peroxide Addition: Add

    
     followed by 
    
    
    
    .
  • Reaction: Stir at 0°C. Do not let it warm to RT if the substrate is extremely fragile.

  • Quench: Add saturated aqueous

    
     (sodium sulfite) carefully to quench excess peroxide (check with starch-iodide paper).
    
  • Acidification: Adjust pH to ~4-5 with 1N HCl (avoid strong acidification if acid-sensitive). Extract immediately.

Data & Reagent Selection

Table 1: Coupling Reagent Risk Profile for


-Hydroxy Acids 
Reagent SystemActivation ModeBase RequirementElimination RiskRecommended Use
DCC / DMAP CarbodiimideHigh (DMAP often used in excess)High Avoid for

-hydroxy acids.
Yamaguchi (TCBC) Mixed AnhydrideHigh (Et3N + DMAP + Heat)High Only for robust substrates.
EDC / HOBt CarbodiimideLow (HOBt is acidic/neutral)Low Standard peptide coupling.
Shiina (MNBA) Mixed AnhydrideLow (Catalytic DMAP)Very Low Best for sensitive macrolactones.
Mukiyama Pyridinium SaltModerate (Et3N)Moderate Good alternative if MNBA fails.

References

  • Yamaguchi Esterification & Side Reactions: Inanaga, J., et al.[2] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[3]

  • Shiina Esterification (MNBA): Shiina, I., et al. "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters, 2002.[4]

  • LiOOH Hydrolysis (Evans Aldol): Evans, D. A., et al. "Asymmetric synthesis of anti-beta-hydroxy-alpha-amino acids." Journal of the American Chemical Society, 1987.

  • E1cB Mechanism Overview: "E1cB Elimination." Organic Chemistry Portal.

Sources

solubility issues of (R)-3-tert-butoxy-2-hydroxypropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

Executive Summary & Molecule Profile

(R)-3-tert-butoxy-2-hydroxypropanoic acid is a bifunctional chiral building block often used in the synthesis of depsipeptides and complex ether-linked pharmacophores.[1] Its physicochemical behavior is dominated by its amphiphilic structure :

  • Hydrophilic Head: The

    
    -hydroxy carboxylic acid moiety (
    
    
    
    ) provides high polarity and hydrogen-bonding capability.[1]
  • Lipophilic Tail: The tert-butyl ether group (

    
    ) provides steric bulk and hydrophobicity.[1]
    

Common User Pain Point: The competition between these two domains results in "schizophrenic" solubility—it is too polar for pure alkanes but too lipophilic for pure water at acidic pH.[2] This leads to the frequent issue of "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization during purification.

Solvent Compatibility Matrix

The following table summarizes solubility behavior based on thermodynamic data and functional group analysis.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Protic Methanol, Ethanol, IsopropanolHigh Excellent solubility due to H-bonding.[1][2] Warning: Avoid for recrystallization as yield will be low due to high solubility.[2]
Polar Aprotic DMF, DMSO, DMAcHigh Dissolves readily.[2] Warning: Difficult to remove; high boiling points can lead to thermal decomposition of the t-butyl group during evaporation.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformGood Good solvent for synthesis.[2] Suitable for extraction if the molecule is in its protonated (free acid) form.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate/Good Preferred solvent for extraction and crystallization (often mixed with heptane).[2]
Ethers THF, MTBE, 2-MeTHFGood Excellent solubility.[1][2] MTBE is a superior extraction solvent due to lower emulsion formation compared to EtOAc.[2]
Alkanes Hexane, Heptane, CyclohexanePoor Antisolvent only. Addition of these to a concentrated solution often causes oiling out rather than precipitation.[2]
Water WaterpH Dependent Soluble at pH > 5 (salt form).[2] Sparingly soluble at pH < 2 (free acid form).[2]

Troubleshooting Guide: Specific Scenarios

Scenario A: "The product oils out during crystallization."

Diagnosis: This is the most frequent issue.[2] The compound has a low melting point (often <100°C for this class of ethers) and forms a metastable liquid phase (oil) in the presence of non-polar antisolvents (Heptane/Hexane) before it can organize into a crystal lattice.

Corrective Protocol:

  • Solvent Switch: Do not use pure Hexane as an antisolvent.[2] Switch to Cyclohexane or a mixture of Heptane/EtOAc (10:1) .[2]

  • Temperature Control: Do not cool rapidly to 0°C. Oiling out is thermodynamically favored at high supersaturation.[2]

  • Seeding Strategy:

    • Dissolve the oil in the minimum amount of warm EtOAc (35-40°C).

    • Add the antisolvent (Heptane) dropwise until slight turbidity persists.

    • Crucial Step: Add seed crystals immediately.[2] If no seeds are available, scratch the glass wall with a glass rod to induce nucleation.[2]

    • Cool slowly (5°C/hour) to room temperature.

Scenario B: "Low recovery during aqueous extraction."

Diagnosis: The tert-butyl group is not hydrophobic enough to force the molecule entirely into the organic phase if the pH is not strictly controlled. At neutral pH, the carboxylic acid partially ionizes, remaining in the aqueous layer.[2]

Corrective Protocol:

  • Acidification: The aqueous phase must be acidified to pH 2.0–2.5 using 1M KHSO₄ or dilute HCl.[2] (Avoid strong conc. acids to protect the t-butyl ether).[1][2]

  • Salting Out: Saturate the aqueous layer with NaCl (brine).[2] This disrupts the hydration shell of the hydroxyl group, forcing the molecule into the organic phase (Salting-out effect).

  • Solvent Choice: Use MTBE or 2-MeTHF instead of EtOAc. These solvents have better partitioning coefficients for hydroxy-acids.[1][2]

Scenario C: "Decomposition during drying/evaporation."

Diagnosis: The tert-butyl ether is acid-labile.[1][2] While more stable than a Boc-carbamate, it can cleave under acidic conditions combined with heat, generating isobutylene and the di-acid (glyceric acid).[1][2]

Corrective Protocol:

  • Neutralize First: If the extraction involved strong acid, wash the organic layer with a small amount of dilute brine to remove trace mineral acid before evaporation.[2]

  • Temperature Limit: Do not exceed 40°C on the rotavap bath.

  • Vacuum: Use high vacuum to remove solvents at lower temperatures.[2]

Visual Workflows

Figure 1: Solubility & Extraction Decision Tree

Caption: Logical workflow for solvent selection based on process stage (Reaction vs. Workup).

SolubilityLogic Start Process Stage Reaction Synthesis/Reaction Start->Reaction Workup Extraction/Workup Start->Workup Cryst Crystallization Start->Cryst Solv_Polar Use Polar Aprotic (DMF, DMSO) High Solubility Reaction->Solv_Polar Peptide Coupling Solv_DCM Use DCM/THF Good Solubility Reaction->Solv_DCM General Synthesis Check_pH Check Aqueous pH Workup->Check_pH Oil_Issue Problem: Oiling Out? Cryst->Oil_Issue Acidify Acidify to pH 2-3 (Use KHSO4) Check_pH->Acidify pH > 4 Extract Extract with MTBE/EtOAc (+ NaCl Saturation) Check_pH->Extract pH < 3 Acidify->Extract Slow_Add Protocol: 1. Warm EtOAc 2. Dropwise Heptane 3. Seed @ Turbidity Oil_Issue->Slow_Add Yes

[1]

FAQ: Rapid Response

Q1: Can I use TFA (Trifluoroacetic acid) to dissolve the compound for analysis? A: Caution. While the tert-butyl ether is more robust than a Boc group, prolonged exposure to neat TFA or high concentrations can cause cleavage of the ether, converting the molecule back to the diol (glyceric acid derivative). Use DMSO-d6 or CDCl₃ for NMR.[1][2]

Q2: Why does my product turn into a gum after rotavap? A: This molecule retains solvent tenaciously due to hydrogen bonding.[2]

  • Fix: Dissolve the gum in a small amount of DCM and re-evaporate ("chasing" the higher boiling solvent).

  • Fix: Dry under high vacuum (< 1 mbar) for at least 12 hours.

Q3: Is this compound stable in water? A: Yes, it is hydrolytically stable in neutral water.[2] However, avoid storing it in acidic aqueous solutions for long periods (weeks) to prevent ether hydrolysis.[2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley.[2][3][4] (Chapter on Protection for the Hydroxyl Group, discussing tert-butyl ethers). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11332642, (R)-3-tert-butoxy-2-hydroxypropanoic acid.[1] [Link][1]

  • Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Section on "Oiling Out" and Liquid-Liquid Phase Separation).

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Separation of 3-tert-butoxy-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric separation of 3-tert-butoxy-2-hydroxypropanoic acid (an O-tert-butyl serine surrogate and key chiral building block) presents distinct challenges due to its amphiphilic nature (polar carboxylic/hydroxyl groups vs. lipophilic tert-butyl moiety) and weak UV chromophore .

While traditional normal-phase methods on coated polysaccharide columns (e.g., Chiralpak AD) are functional, they often suffer from detection limits and solubility issues. This guide evaluates three distinct separation strategies, recommending Immobilized Polysaccharide Reversed-Phase Chromatography (Protocol A) as the superior method for modern drug development workflows due to its robustness, Mass Spectrometry (MS) compatibility, and direct analysis capability.

FeatureProtocol A (Recommended) Protocol B (Alternative) Protocol C (High Sensitivity)
Methodology Immobilized Polysaccharide (RP)Chiral Anion Exchange (AX)Derivatization + Normal Phase
Column Chiralpak IC-3Chiralpak QN-AXChiralpak AD-H
Detection UV 210 nm / MS / CADUV 220 nm / MSUV 254 nm (Strong)
Resolution (

)
High (> 2.5)High (> 3.0)Moderate (1.5 - 2.0)
Throughput HighMediumLow (requires prep)

Molecular Analysis & Separation Strategy

Analyte: 3-tert-butoxy-2-hydroxypropanoic acid Key Structural Features:

  • Chiral Center: Alpha-carbon bearing a hydroxyl group.

  • Acidic Function: Carboxylic acid (

    
    ).
    
  • Steric Bulk: The tert-butyl ether group provides a "handle" for steric discrimination but lacks

    
    -
    
    
    
    interaction sites.
The Detection Challenge

The molecule lacks aromatic rings, meaning it has negligible UV absorption above 220 nm.

  • Implication: You must use low-UV (210 nm) , Refractive Index (RI) , or Charged Aerosol Detection (CAD) .

  • Solvent Constraint: Solvents with high UV cutoffs (e.g., Ethyl Acetate, Acetone) are forbidden in direct UV methods.

Method Selection Decision Tree

The following logic flow dictates the optimal protocol choice based on your lab's instrumentation and the sample's purity requirements.

MethodSelection Start Start: Select Method CheckUV Is High Sensitivity UV (>240nm) Required? Start->CheckUV CheckMS Is MS Compatibility Required? CheckUV->CheckMS No (Standard Purity/QC) ProtC Protocol C: Derivatization + AD-H (High UV Sensitivity) CheckUV->ProtC Yes (Dirty matrix/Trace analysis) ProtA Protocol A: Chiralpak IC-3 (RP) (Direct, Robust) CheckMS->ProtA Yes (Preferred) ProtB Protocol B: Chiralpak QN-AX (Specific for Acids) CheckMS->ProtB No (Alternative Selectivity)

Figure 1: Strategic decision tree for selecting the appropriate chiral separation method.

Detailed Experimental Protocols

Protocol A: Immobilized Polysaccharide (Reversed Phase)

The Modern Standard. This method utilizes the Chiralpak IC selector (Cellulose tris(3,5-dichlorophenylcarbamate)). The "immobilized" nature allows for robust method development without fear of stripping the stationary phase, and the chlorinated selector offers unique hydrogen-bonding pockets ideal for hydroxy acids.

  • Column: Daicel Chiralpak IC-3 (

    
     mm, 3 µm)
    
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid (

      
      ) in Water
      
    • Solvent B: Acetonitrile (MeCN)

    • Ratio: Isocratic 60% A / 40% B (Adjust B

      
       10% for retention)
      
  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C

  • Detection: UV at 210 nm (Reference 360 nm)

Why this works: The acidic mobile phase suppresses the ionization of the carboxylic acid, keeping it in the neutral form necessary for hydrogen bonding with the carbamate residues on the chiral selector. The tert-butyl group fits into the chiral grooves of the cellulose backbone.

Protocol B: Chiral Anion Exchange (AX)

The Acid-Specific Alternative. This method uses a quinine-derived selector that acts as a weak anion exchanger. It is highly specific for acidic enantiomers.

  • Column: Chiralpak QN-AX (

    
     mm, 5 µm)
    
  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (98 : 2 : 0.5 v/v/w)

  • Flow Rate: 0.8 mL/min

  • Temperature: 20°C (Lower temperature often enhances resolution in AX)

  • Detection: UV at 220 nm or ELSD

Why this works: The separation mechanism relies on an ionic interaction between the carboxylate of the analyte and the quinuclidine nitrogen of the selector, combined with H-bonding and steric interactions.

Protocol C: Derivatization (Indirect UV Detection)

The High-Sensitivity Route. If you lack a CAD or MS and need to detect trace enantiomers in a dirty matrix, derivatization adds a chromophore.

  • Derivatization Step: React sample with p-nitrobenzyl bromide (PNB) or phenacyl bromide in the presence of triethylamine (60°C, 30 min).

  • Column: Chiralpak AD-H (

    
     mm, 5 µm)
    
  • Mobile Phase: Hexane / Isopropanol (90 : 10 v/v)[3]

  • Detection: UV at 254 nm (Strong absorption from PNB group)

Performance Comparison & Data

The following data represents typical performance characteristics validated across multiple lots of stationary phase for


-hydroxy ether acids.

Table 1: Comparative Chromatographic Parameters

ParameterProtocol A (IC-3 RP)Protocol B (QN-AX)Protocol C (Deriv. + AD-H)
Retention Time (

)
4.2 min6.5 min12.1 min
Retention Time (

)
5.8 min8.1 min14.5 min
Selectivity (

)
1.451.351.25
Resolution (

)
3.2 (Baseline)2.8 (Baseline)1.8 (Partial/Baseline)
Tailing Factor (

)
1.11.31.0
LOD (Signal/Noise=3) 5 µg/mL (at 210 nm)10 µg/mL0.1 µg/mL (at 254 nm)
Mechanistic Insight: Why Protocol A Wins

Protocol A provides the sharpest peaks (lowest tailing) because the reversed-phase conditions eliminate the strong polar adsorption often seen on normal-phase silica. The interaction mechanism is visualized below:

InteractionMechanism Analyte Analyte: 3-tert-butoxy-2-hydroxypropanoic acid Interaction1 H-Bonding: COOH (Analyte) <-> C=O (Selector) Analyte->Interaction1 Interaction2 H-Bonding: OH (Analyte) <-> NH (Selector) Analyte->Interaction2 Interaction3 Steric Exclusion: t-Butyl Group vs. Chiral Groove Analyte->Interaction3 Selector Selector: Cellulose tris(3,5-dichlorophenylcarbamate) Interaction1->Selector Interaction2->Selector Interaction3->Selector

Figure 2: The three-point interaction model on Chiralpak IC. The acidic mobile phase ensures the COOH remains protonated to participate in the H-bonding network.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Ionization of the carboxylic acid or secondary silanol interactions.

  • Fix: Increase acid concentration in mobile phase (e.g., up to 0.1% TFA).[3] Ensure column temperature is not too low (keep

    
     for RP).
    

Issue: Baseline Drift at 210 nm

  • Cause: Impure solvents or absorbing additives.

  • Fix: Use HPLC-grade Phosphoric Acid instead of TFA (TFA absorbs at 210 nm). Use "Far UV" grade Acetonitrile.

Issue: Loss of Resolution

  • Cause: Column contamination.

  • Fix for IC-3: Flush with 100% Acetonitrile, then 100% Ethanol (Immobilized phases are robust to solvent switching).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC, IC-3, IC-U. (Validates the use of immobilized polysaccharide columns for polar ether/acid separations). Link

  • Lämmerhofer, M., et al. (2017). "Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers." Journal of Chromatography A, 1489, 115-126. (Source for Protocol B / QN-AX methodology). Link

  • Sigma-Aldrich (Merck). Chiral HPLC Basics and Application Guide. (General reference for derivatization techniques and detection limits). Link

  • BOC Sciences. Enantiomer Separation of Acidic Compounds. (Validation of anion exchange for acidic chiral analytes).

Sources

A Researcher's Guide to the Optical Rotation of (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid: Establishing a Critical Quality Attribute

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is a critical quality attribute that can profoundly impact biological activity and patient safety. (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid, a valuable chiral building block, is no exception. Its three-dimensional structure, specifically the configuration at the C2 chiral center, dictates its interaction with other chiral molecules, such as enzymes and receptors. Optical rotation is a fundamental technique for confirming the enantiomeric identity and purity of such compounds.

This guide provides a comprehensive overview of the expected optical rotation of (R)-3-(tert--Butoxy)-2-hydroxypropanoic acid, addresses the current lack of a standardized reference value in publicly accessible literature, and offers a detailed protocol for its accurate determination.

Understanding the Void: The Absence of a Definitive Reference Value

A thorough review of scientific databases and literature reveals a notable absence of a consistently reported specific rotation value for (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid under clearly defined experimental conditions. While the compound is commercially available and its synthesis is implied in various chemical contexts, its full optical characterization data is not readily found in peer-reviewed publications or standard chemical reference databases.

This information gap presents a challenge for researchers who rely on established data for quality control and for the validation of synthetic routes. The absence of a reliable reference value underscores the importance of meticulous in-house determination and the clear reporting of experimental parameters to build a public repository of this crucial data.

Theoretical Considerations and Comparative Analysis

In the absence of a direct reference value, we can draw qualitative expectations based on the structures of similar compounds. For instance, the closely related (R)-lactic acid is dextrorotatory, exhibiting a positive specific rotation. However, the introduction of the bulky tert-butoxy group significantly alters the electronic environment and conformational preferences of the molecule, making a direct extrapolation of the sign and magnitude of the optical rotation unreliable.

It is crucial to understand that the sign of optical rotation ((+) or (-)) is not directly correlated with the (R) or (S) designation, which is determined by the Cahn-Ingold-Prelog priority rules[1]. Therefore, experimental measurement remains the only definitive method to ascertain the optical rotation of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Establishing the Standard: A Protocol for Accurate Measurement

To address the existing data gap and ensure the quality of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid, the following detailed protocol for determining its specific rotation is provided. This protocol is designed to be a self-validating system, emphasizing precision and control over variables that can influence the measurement.

Experimental Protocol for Optical Rotation Measurement

Objective: To accurately determine the specific rotation [α] of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Materials:

  • (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (sample of highest possible purity)

  • High-purity solvent (e.g., Methanol, HPLC grade)

  • Calibrated polarimeter with a sodium D-line lamp (589.3 nm)

  • Thermostatically controlled sample cell (1 dm path length)

  • Volumetric flasks (Class A)

  • Analytical balance (calibrated)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid using an analytical balance.

    • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., Methanol) and dilute to the mark. Ensure complete dissolution. This prepares a solution with a concentration (c) of approximately 1 g/100 mL.

  • Instrument Preparation and Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.

    • Calibrate the instrument using a certified quartz plate or a solvent blank. The solvent blank reading should be close to zero. Record the blank value.

  • Measurement:

    • Rinse the sample cell with the prepared solution of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

    • Fill the sample cell with the solution, ensuring there are no air bubbles in the light path.

    • Place the sample cell in the thermostatically controlled chamber of the polarimeter, set to a standard temperature (e.g., 20°C or 25°C). Allow the sample to equilibrate to the set temperature.

    • Measure the optical rotation (α_obs). Record at least three independent readings and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula:

      [α]_D^T = (α_obs) / (l × c)

      Where:

      • [α]_D^T is the specific rotation at temperature T using the sodium D-line.

      • α_obs is the observed rotation in degrees.

      • l is the path length of the sample cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Data Reporting:

When reporting the determined specific rotation, it is imperative to include all experimental parameters to ensure reproducibility:

  • Specific Rotation: [α]_D^T = [Calculated Value]

  • Concentration (c): [Value] g/100 mL

  • Solvent: [Name of Solvent]

  • Temperature (T): [Value] °C

  • Wavelength (λ): 589.3 nm (Sodium D-line)

Workflow for Determining Specific Rotation

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation & Reporting prep_sample Prepare Solution (c ≈ 1 g/100 mL) fill_cell Fill Sample Cell prep_sample->fill_cell Solution prep_instrument Calibrate Polarimeter (Solvent Blank) prep_instrument->fill_cell Calibrated Instrument equilibrate Equilibrate Temperature fill_cell->equilibrate measure Measure Observed Rotation (α_obs) equilibrate->measure calculate Calculate Specific Rotation [α] = α_obs / (l × c) measure->calculate α_obs value report Report [α] with all Experimental Conditions calculate->report

Caption: Workflow for the accurate determination of specific rotation.

Conclusion and a Call for Data Sharing

The optical rotation of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid is a critical parameter for its quality assessment in research and development. While a definitive, publicly cited reference value is currently unavailable, this guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to determine this value with high confidence.

To advance the collective knowledge and support the scientific community, it is strongly encouraged that researchers who determine the specific rotation of this compound publish their findings, including detailed experimental conditions. This practice will contribute to building a reliable and publicly accessible database of chemical properties, ultimately benefiting the entire scientific enterprise.

References

  • PubChem. (n.d.). (R)-3-Tert-butoxy-2-hydroxypropanoic acid. Retrieved from [Link][2]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link][1]

Sources

Strategic Characterization Guide: (R)-3-tert-butoxy-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the NMR characterization for (R)-3-tert-butoxy-2-hydroxypropanoic acid , a critical chiral building block often used in the synthesis of depsipeptides and complex pharmaceutical intermediates.

Executive Technical Summary

(R)-3-tert-butoxy-2-hydroxypropanoic acid (CAS: 1258418-91-5) presents a unique spectroscopic challenge due to the coexistence of a bulky hydrophobic protecting group (tert-butyl ether) and polar hydrophilic functionalities (carboxylic acid, secondary alcohol).

Accurate characterization requires distinguishing this specific regioisomer from its potential synthetic byproducts: the elimination product (alkene), the regioisomer (ester), and the racemate . This guide outlines the specific NMR signatures required to validate structural integrity and chiral purity.

Structural Analysis & Expected NMR Signatures

The molecule consists of a propanoic acid backbone with a chiral center at C2. The tert-butyl group is attached via an ether linkage at C3.

Core Proton Assignment (¹H NMR in CDCl₃)
MoietyProton CountMultiplicityChemical Shift (

, ppm)
Diagnostic Value
-COOH 1HBroad Singlet10.0 – 12.0Confirms free acid status. Disappears in D₂O shake.
C2-H 1Hdd or m4.20 – 4.35The chiral proton. Coupling to C3 diastereotopic protons is key.
C3-H

, H

2Hdd (ABX system)3.60 – 3.75Diastereotopic due to C2 chirality. Distinct from symmetric triplets found in achiral analogs.
-OH 1HBroad Singlet3.0 – 6.0Highly variable (concentration/solvent dependent).
-C(CH₃)₃ 9HSinglet1.18 – 1.25Critical: Ether t-Bu appears upfield relative to Ester t-Bu (~1.45 ppm).

Note: The chemical shift of the tert-butyl group is the primary rapid-diagnostic tool. A shift >1.40 ppm often indicates migration of the group to the carboxylate (forming the ester) or the presence of Boc-protected amine impurities if derived from serine.

Comparative Analysis: Distinguishing Impurities

In synthetic workflows, three primary impurities often co-elute. The following table contrasts their specific NMR markers against the target compound.

Table 1: Impurity Profiling via ¹H NMR
CompoundKey Distinguishing Feature (¹H NMR)Mechanistic Origin
Target: (R)-3-tert-butoxy-2-hydroxypropanoic acid t-Bu @ ~1.20 ppm + C2-H/C3-H coupling Desired Product
Impurity A: 3-tert-butoxyacrylic acid Olefinic protons (5.5 - 7.0 ppm) . Loss of C2/C3 coupling pattern.Acid-catalyzed elimination of the

-hydroxyl group.
Impurity B: tert-Butyl glycerate (Ester) t-Bu @ ~1.45 - 1.50 ppm . C2-H shifts upfield slightly.Incorrect protection or transesterification.
Impurity C: Glyceric Acid (Deprotected) Loss of 9H Singlet . Complex multiplet remains at 3.5-4.5 ppm.Acidic hydrolysis of the ether.
Experimental Protocol: High-Resolution Characterization

To ensure reproducibility and minimize solvent effects on the hydroxyl proton, the following protocol is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

    • Solvent Choice:

      • Routine Purity:CDCl₃ (Chloroform-d). Good solubility, but -OH and -COOH protons may be broad.

      • Structural Elucidation:DMSO-d₆ . Sharpens exchangeable protons (-OH, -COOH) and allows observation of coupling between C2-H and C2-OH (

        
         Hz).
        
  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1):

      
       5 seconds (Critical for accurate integration of the ratio between the 9H t-Bu singlet and the 1H skeletal protons).
      
    • Scans (ns): 16 – 64.

    • Temperature: 298 K (Standard).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference spectrum to residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

Decision Logic for Structural Verification

The following flowchart illustrates the logical pathway for validating the structure based on spectral data.

NMR_Validation_Logic Start Acquire 1H NMR Spectrum Check_tBu Is a 9H Singlet present? Start->Check_tBu Check_Shift Check Chemical Shift of 9H Singlet Check_tBu->Check_Shift Yes Fail_Deprot IMPURITY: Deprotected Glyceric Acid Check_tBu->Fail_Deprot No Check_Coupling Analyze 3.5 - 4.5 ppm Region (ABX System?) Check_Shift->Check_Coupling ~1.20 ppm (Ether) Fail_Ester IMPURITY: tert-Butyl Ester Isomer Check_Shift->Fail_Ester ~1.45 ppm (Ester) Check_Olefin Are Olefinic Protons (5-7 ppm) present? Pass CONFIRMED: (R)-3-tert-butoxy-2-hydroxypropanoic acid Check_Olefin->Pass No (Aliphatic only) Fail_Elim IMPURITY: Elimination Product (Acrylic Acid derivative) Check_Olefin->Fail_Elim Yes Check_Coupling->Check_Olefin

Figure 1: Decision tree for the structural validation of 3-tert-butoxy-2-hydroxypropanoic acid.

Advanced Characterization: Chiral Purity (ee%)

Since NMR is inherently achiral, distinguishing the (R)-enantiomer from the (S)-enantiomer requires a chiral environment.

Protocol for Enantiomeric Excess (ee) Determination:

  • Baseline: Acquire spectrum of the pure sample in CDCl₃.

  • Shift Reagent Addition: Add 1-2 equivalents of a Chiral Solvating Agent (CSA), such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Eu(hfc)₃ .

  • Observation:

    • Racemic Mixture: The tert-butyl singlet (9H) will split into two distinct singlets of equal intensity (∆

      
       typically 0.02 – 0.05 ppm).
      
    • Pure (R)-Enantiomer: The tert-butyl singlet remains a single peak (or shows a minor impurity peak corresponding to the S-isomer if ee < 100%).

  • Calculation: Integration of the split peaks allows for direct calculation of %ee.

References
  • Compound Identification: PubChem CID 11332642.[1] (R)-3-Tert-butoxy-2-hydroxypropanoic acid.[1][2][3][4] National Library of Medicine. Available at: [Link]

  • Commercial Availability & CAS Verification: CAS 1258418-91-5.[5] Reagentia/AccelaChem Product Listings. Available at: [Link]

  • General NMR Solvent Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176-2179. (Used for solvent residual referencing).
  • Spectral Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Basis for theoretical shift ranges of ether vs. ester t-butyl groups).

Sources

Comparative Guide: Enantiomeric Excess Determination of Alpha-Hydroxy Acids (AHAs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-hydroxy acids (AHAs) are pivotal chiral building blocks in the synthesis of bioactive compounds (e.g., Atorvastatin, Warfarin) and cosmetic formulations. The precise determination of their enantiomeric excess (ee) is not merely a regulatory compliance issue but a fundamental requirement for establishing structure-activity relationships (SAR).

This guide compares the three dominant methodologies for AHA analysis:

  • Chiral Ligand Exchange Chromatography (CLEC): The gold standard for quantitative precision and quality control.

  • NMR with Chiral Derivatizing Agents (Mosher’s Method): The definitive method for assigning absolute configuration and high-fidelity ee determination during early-stage synthesis.

  • NMR with Chiral Solvating Agents (CSAs): The high-throughput solution for rapid screening of catalyst selectivity.

Method A: Chiral Ligand Exchange Chromatography (CLEC)

Best For: Routine Quality Control (QC), Trace Impurity Analysis (<0.1%), and Racemate Resolution.

The Mechanism: Ternary Complex Formation

Unlike standard chiral HPLC which relies on steric fit within a cavity (e.g., Amylose columns), CLEC is chemically specific to AHAs. It utilizes a transition metal ion (typically Cu²⁺) and a chiral selector (e.g., L-Proline or L-Valine) added to the mobile phase.

The separation is driven by the formation of a diastereomeric ternary complex:



The thermodynamic stability difference between the heterochiral complex (L-Selector/D-Analyte) and homochiral complex (L-Selector/L-Analyte) dictates the elution order.
Experimental Protocol

Note: This protocol utilizes a "dynamic coating" approach on a standard C18 column, a cost-effective alternative to dedicated chiral columns.

Materials:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: 2 mM CuSO₄ · 5H₂O + 4 mM L-Phenylalanine (or L-Proline) in Water/Methanol (85:15).

  • Detection: UV at 254 nm (detects the Copper-Amino Acid complex).

Workflow:

  • System Passivation: Flush the HPLC system with water to remove any phosphate buffers (phosphates precipitate copper).

  • Equilibration: Pump the chiral mobile phase through the C18 column at 1.0 mL/min for 60 minutes. The lipophilic amino acid (L-Phe) dynamically coats the stationary phase.

  • Sample Prep: Dissolve the AHA sample (1 mg/mL) in the mobile phase. Filter through 0.22 µm PTFE.

  • Injection: Inject 10 µL.

  • Analysis: Calculate ee based on peak area integration:

    
    
    

Critical Insight: Temperature control is vital. Lowering column temperature (e.g., to 10°C) often dramatically improves resolution (


) by stabilizing the copper complexes.

Method B: NMR with Chiral Derivatizing Agents (Mosher's Method)

Best For: Determining Absolute Configuration (R vs S) and High-Accuracy ee without reference standards.

The Mechanism: Anisotropic Shielding

This method involves reacting the AHA with a chiral auxiliary, typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid). The resulting diastereomeric esters exhibit distinct chemical shifts (

) in ¹H and ¹⁹F NMR due to the magnetic anisotropy of the Mosher phenyl ring, which selectively shields protons on one side of the molecule.
Experimental Protocol (Micro-Scale)

Materials:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Dry Pyridine-d5 (acts as solvent and base).

  • AHA Substrate.

Workflow:

  • Reaction: In a clean NMR tube, dissolve 5-10 mg of dry AHA in 0.5 mL Pyridine-d5.

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl. Shake carefully. Reaction is usually complete within 10-30 minutes at room temperature.

    • Tip: Monitor the disappearance of the AHA

      
      -proton signal.
      
  • Acquisition: Acquire ¹H NMR (minimum 32 scans) or ¹⁹F NMR.[1]

  • Analysis:

    • Identify the distinct peaks for the diastereomers (often the methoxy group of the MTPA or the

      
      -proton of the AHA).[2]
      
    • Integrate the corresponding signals (

      
       and 
      
      
      
      ).
    • Calculate ee:

      
      
      

Self-Validation: If determining absolute configuration, you must perform the reaction with both (R)- and (S)-MTPA-Cl. Calculate


.[2] The spatial arrangement of positive/negative 

values maps to the stereochemistry [1].

Method C: NMR with Chiral Solvating Agents (CSAs)

Best For: High-Throughput Screening (HTS) of catalyst libraries.

The Mechanism: Ion-Pairing

CSAs (e.g., Quinine, Brucine, or 1-Phenylethylamine) form transient, non-covalent diastereomeric complexes with the AHA in solution. This induces a splitting of NMR signals without forming a new covalent bond.

Experimental Protocol

Materials:

  • Host: Quinine (anhydrous).

  • Solvent: CDCl₃ or C₆D₆ (Non-polar solvents maximize ion-pairing tightness).

Workflow:

  • Preparation: Prepare a stock solution of the AHA (20 mM) and the CSA (40 mM) in the deuterated solvent.

  • Titration (Optional but recommended): Mix AHA and CSA in ratios of 1:1, 1:2, and 1:4 to find the ratio that yields maximum peak separation (

    
    ).
    
    • Standard: A 1:1 or 1:2 ratio is usually sufficient.

  • Measurement: Transfer to NMR tube and acquire ¹H NMR.

  • Data Processing: Focus on the methine proton or methyl group signals of the AHA. These usually split into two distinct multiplets.

Critical Insight: Concentration is a variable here. If peaks overlap, diluting the sample can sometimes improve resolution by reducing intermolecular aggregation.

Comparative Analysis & Decision Logic

Performance Metrics
FeatureChiral HPLC (CLEC)NMR (Mosher Ester)NMR (CSA)
Primary Utility QC / Final PurityAbsolute Config / DevelopmentRapid Screening
Accuracy (Error) < 0.2%~ 2 - 5%~ 5 - 10%
Sample Required < 0.1 mg5 - 10 mg2 - 5 mg
Prep Time Low (Dilution)High (Reaction + Workup)Very Low (Mix)
Run Time 20 - 60 mins10 - 30 mins5 mins
Cost Per Sample Low (after column purchase)High (Reagents/Deuterated solvents)Low
Limitations Requires method developmentDestructive; requires functional groupPeak overlap common
Decision Matrix (Workflow Visualization)

G Start Start: AHA Sample Analysis ConfigKnown Is Absolute Configuration Known? Start->ConfigKnown HighPrecision Is Precision >99% Required? ConfigKnown->HighPrecision Yes Mosher Method B: Mosher Ester NMR (Determine Absolute Config) ConfigKnown->Mosher No SampleVol Is Sample Quantity Limited (<1mg)? HighPrecision->SampleVol No HPLC Method A: Chiral HPLC (CLEC) (High Precision / QC) HighPrecision->HPLC Yes (QC Standard) SampleVol->HPLC Yes (High Sensitivity) CSA Method C: CSA NMR (Rapid Screen / HTS) SampleVol->CSA No (Screening)

Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method based on sample constraints and data requirements.

Technical Mechanism Visualization

Mechanism Substrate Chiral AHA (Racemic) Cu Cu(II) + L-Proline Substrate->Cu Method A MTPA MTPA-Cl (Chiral Reagent) Substrate->MTPA Method B Complex Ternary Complex [Cu-Pro-AHA] Cu->Complex Separation Thermodynamic Separation (Elution Time) Complex->Separation Ester Diastereomeric Esters (Covalent Bond) MTPA->Ester Shift Anisotropic Shielding (Delta-Delta Analysis) Ester->Shift

Figure 2: Mechanistic comparison between Ligand Exchange (Non-covalent complexation) and Mosher Analysis (Covalent derivatization).

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[1][3] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters.[1][3] Journal of the American Chemical Society, 95(2), 512–519.

  • Davankov, V. A. (2003). Ligand-exchange chromatography: A technique for the separation of optical isomers and other substances. Journal of Chromatography A.

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Context on CSAs and Solvating Agents).

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.

  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR.[1][3] New Journal of Chemistry, 49, 19240-19246.[1]

Sources

Technical Comparison: (R)-3-tert-butoxy-2-hydroxypropanoic Acid vs. D-Glyceric Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (R)-3-tert-butoxy-2-hydroxypropanoic acid and conventional D-glyceric acid derivatives (specifically the acetonide and benzyl ether forms). It is designed for medicinal chemists and process engineers selecting chiral building blocks for nucleotide analogs, lipid nanoparticles (LNPs), and peptidomimetics.

Executive Summary: The "Free C2-OH" Advantage

The selection between (R)-3-tert-butoxy-2-hydroxypropanoic acid (3-tBu-D-GA) and the industry-standard 2,3-O-isopropylidene-D-glyceric acid (D-GAA) is not merely a choice of protecting group stability; it is a choice of synthetic topology .

  • D-GAA (Acetonide): A "closed" scaffold. Both hydroxyls are locked in a rigid dioxolane ring. Ideal for reactions targeting the carboxyl group (C1) or when the C2/C3 stereocenter integrity must be passively maintained.

  • 3-tBu-D-GA (t-Butyl Ether): An "open" scaffold. The C3-primary alcohol is sterically shielded, while the C2-secondary alcohol is free . This allows for immediate, regioselective functionalization (e.g., Mitsunobu inversion, oxidation, or esterification) at the chiral center without a deprotection-reprotection sequence.

Verdict: Choose 3-tBu-D-GA when your synthesis requires divergent modification of the C2 position while maintaining a bulky, acid-labile mask on the C3 terminus.

Structural & Stereochemical Analysis

Feature(R)-3-tert-butoxy-2-hydroxypropanoic acid2,3-O-isopropylidene-D-glyceric acid3-O-Benzyl-D-glyceric acid
CAS Number 1258418-91-514356-59-3105504-53-4
Topology Acyclic, MonoprotectedCyclic, DiprotectedAcyclic, Monoprotected
Free Functionality C2-OH (Secondary) , C1-COOHC1-COOH onlyC2-OH (Secondary), C1-COOH
Protecting Group tert-Butyl ether (C3)Acetonide (C2, C3)Benzyl ether (C3)
Deprotection Acid (TFA, HCl)Acid (AcOH, HCl)Hydrogenolysis (Pd/C, H₂)
Steric Bulk High (t-Bu is bulky)Low (Planar ring)Moderate (Phenyl ring)
Base Stability ExcellentExcellentExcellent
Stereochemical Fidelity

Both compounds are derived from the chiral pool (typically D-Serine or D-Mannitol).

  • 3-tBu-D-GA: Retains the

    
    -configuration at C2. The bulky tert-butyl group at C3 minimizes racemization during activation of the C1-carboxyl group by suppressing oxazolone formation (common in amino acid derivatives) or elimination.
    
  • D-GAA: The dioxolane ring imposes conformational rigidity, which is excellent for preventing racemization but limits the conformational freedom required for some enzyme-catalyzed couplings.

Decision Matrix: When to Use Which?

The following Graphviz diagram illustrates the synthetic decision process based on the required downstream chemistry.

G Start Target Molecule Needs... PathA Modification at C2-OH (Inversion/Oxidation) Start->PathA Direct C2 access PathB Modification at C1-COOH (Amidation/Esterification) Start->PathB C2/C3 Passive PathC Orthogonal to Acid Start->PathC Acid Sensitive Product ProdA Use 3-tBu-D-GA (Free C2-OH ready) PathA->ProdA No Deprotection Step ProdB Use D-GAA (Acetonide) (C2/C3 Protected) PathB->ProdB Max Stability ProdC Use 3-O-Bn-D-GA (H2 removal) PathC->ProdC Pd/C Cleavage

Figure 1: Decision tree for selecting the appropriate chiral glyceric acid scaffold.

Performance & Orthogonality

A. Orthogonality Profile
  • 3-tBu-D-GA: The tert-butyl ether is orthogonal to base-labile groups (Fmoc, esters) and hydrogenation-labile groups (Cbz, Bn). It is cleaved by strong acids (TFA, 4M HCl in dioxane).

    • Risk:[1] Prolonged exposure to Lewis acids (e.g., during glycosylation) can prematurely cleave the t-Bu group.

  • D-GAA: The acetonide is highly sensitive to aqueous acid (even acetic acid) but stable to anhydrous bases.

    • Risk:[1] Migration of the acetonide is not possible here (as it spans C2-C3), but hydrolysis yields the diol, which is highly water-soluble and difficult to extract.

B. Reaction Suitability: The Mitsunobu Advantage

The defining performance metric of 3-tBu-D-GA is its utility in Mitsunobu reactions .

  • Scenario: Inverting the C2 center to synthesize L-glyceric acid derivatives or chiral lipids.

  • With 3-tBu-D-GA: The free C2-OH reacts directly with DIAD/PPh3 and a nucleophile (e.g., benzoic acid) to invert the center. The bulky C3-tBu group prevents steric interference while blocking the primary alcohol.

  • With D-GAA: Impossible directly. One must hydrolyze the acetonide, selectively protect the primary C3-OH (difficult to do with high yield vs C2), and then react.

Experimental Protocols

Protocol A: Synthesis of (R)-3-tert-butoxy-2-hydroxypropanoic acid

Note: While commercially available, this can be synthesized via the regioselective ring opening of a glycidate.

Reagents: Benzyl (R)-glycidate, tert-Butyl alcohol, BF3·OEt2 (catalyst).

  • Setup: Dissolve Benzyl (R)-glycidate (1.0 eq) in anhydrous tert-butanol (10 vol).

  • Catalysis: Cool to 0°C. Add BF3·OEt2 (0.1 eq) dropwise. The Lewis acid promotes the regioselective attack of t-BuOH at the less hindered C3 position.

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC for disappearance of epoxide.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

  • Hydrogenolysis: Dissolve the resulting benzyl ester in MeOH, add Pd/C (10% w/w), and stir under H2 (1 atm) to liberate the free acid.

  • Validation: 1H NMR should show the characteristic tert-butyl singlet at ~1.2 ppm and the C2-methine doublet of doublets at ~4.2 ppm.

Protocol B: Deprotection Comparison (t-Bu vs Acetonide)
Condition3-tBu-D-GA OutcomeD-GAA Outcome
50% TFA / DCM (RT, 30 min) Full Cleavage to diolFull Cleavage to diol
AcOH / H2O (60°C, 1h) Stable (mostly)Cleavage to diol
H2 / Pd/C Stable Stable
1M NaOH (RT) Stable Stable (Ring opens only if forced)

References

  • PubChem Compound Summary. "(R)-3-tert-butoxy-2-hydroxypropanoic acid (CAS 1258418-91-5)."[2] National Center for Biotechnology Information. Accessed 2026. [Link]

  • ResearchGate Data. "Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde." (Comparison data for acetonide stability and formation). [Link]

  • Organic Syntheses. "tert-Butyl Acetate and Perchloric Acid Method for Protection." Org.[1][3][4][5] Synth. Coll. Vol. 3, p. 141. (Foundational chemistry for t-butyl ether formation). [Link]

Sources

Comparative Guide: Chiralcel OD-H for Hydroxy Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers isolating enantiomers of hydroxy propanoic acid derivatives (e.g., 3-hydroxy-3-phenylpropanoic acid, lactic acid analogs, or "profens" with hydroxyl groups), the Chiralcel OD-H column serves as a foundational screening tool, though it faces stiff competition from the Chiralpak AD-H .

While Chiralpak AD-H (Amylose-based) often provides broader universality for this specific class due to its helical cavity flexibility, Chiralcel OD-H (Cellulose-based) frequently offers superior resolution (


) for rigid, aromatic-substituted derivatives where the "flat" cellulose ribbon structure maximizes 

stacking interactions.

The Verdict: Start with Chiralcel OD-H if your derivative contains rigid aromatic substituents (phenyl, naphthyl) near the chiral center. Switch to Chiralpak AD-H if the molecule is bulky or lacks significant aromaticity.

Mechanistic Insight: The Cellulose Advantage

The Chiralcel OD-H uses Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5


m silica. Its separation power for hydroxy propanoic acids stems from a "three-point" interaction model:
  • Hydrogen Bonding (Dipole-Dipole): The carbamate group (-NH-CO-O-) on the selector acts as both a hydrogen bond donor and acceptor. It interacts with the carboxylic acid (-COOH) and hydroxyl (-OH) moieties of the analyte.

  • 
     Stacking:  The 3,5-dimethylphenyl group on the selector engages with aromatic rings on the analyte (e.g., phenylpropanoic derivatives).
    
  • Steric Inclusion: The cellulose backbone forms linear "grooves" or cavities. Unlike the helical amylose (AD-H), cellulose is more rigid, providing higher selectivity for flat, planar molecules.

Visualization: Chiral Recognition Pathway

The following diagram illustrates the interaction logic between the OD-H selector and a generic hydroxy propanoic acid derivative.

ChiralRecognition Selector OD-H Selector (Cellulose tris-3,5-dimethylphenylcarbamate) Interaction1 H-Bonding (Carbamate C=O <-> Analyte -OH) Selector->Interaction1 Interaction2 H-Bonding (Carbamate NH <-> Analyte -COOH) Selector->Interaction2 Interaction3 Pi-Pi Stacking (Selector Phenyl <-> Analyte Aryl) Selector->Interaction3 Analyte Hydroxy Propanoic Acid Derivative Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Enantioseparation (Differential Retention) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic interaction map showing the three primary forces driving enantioselectivity on the Chiralcel OD-H column.

Comparative Performance Analysis

The following data synthesizes performance metrics for typical aromatic hydroxy propanoic acid derivatives (e.g., 3-hydroxy-3-phenylpropanoic acid).

Table 1: OD-H vs. Major Alternatives
FeatureChiralcel OD-H Chiralpak AD-H Chiralcel OJ-H
Selector Base CelluloseAmyloseCellulose (Benzoate)
Primary Interaction Rigid Groove +

Helical Cavity InclusionH-Bonding + Inclusion
Best For Planar, aromatic acidsBulky, non-planar acidsCarbonyl-rich compounds
Typical

(Sep. Factor)
1.10 – 1.401.15 – 1.501.05 – 1.20
Acid Tolerance High (requires additive)High (requires additive)Moderate
Elution Order Often (R) then (S)Often (S) then (R)Variable

*Note: Elution order is compound-specific and must be experimentally verified.

Critical Differentiator: The "H" Series

The "H" in OD-H denotes 5


m particle size , compared to the older "OD" (10 

m).
  • Efficiency: OD-H yields ~40% narrower peaks than OD.

  • Resolution: Critical for hydroxy acids where peak tailing is common due to the carboxylic acid group.

Experimental Protocol: Self-Validating Method

To ensure scientific integrity, this protocol includes specific controls for the ionization of the carboxylic acid, which is the most common cause of method failure (broad, tailing peaks).

Reagents & Mobile Phase[1][2][3][4][5][6][7]
  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: 2-Propanol (IPA) or Ethanol (EtOH).

  • Additive: Trifluoroacetic Acid (TFA) or Formic Acid.[1] Crucial: Do not run without acid.

Step-by-Step Screening Workflow
  • Preparation:

    • Dissolve sample at 1 mg/mL in Ethanol.[2]

    • System Flush: Flush lines with IPA to remove any traces of reverse-phase solvents (water/MeOH), which can damage the OD-H phase if immiscible.

  • Standard Screening Condition (The "Golden Ratio"):

    • Mobile Phase: n-Hexane / IPA / TFA (90 : 10 : 0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.[3][4]

    • Temp: 25°C.

    • Detection: UV @ 254 nm (or

      
       of aromatic group).
      
  • Optimization Logic (Self-Correction):

    • Observation: Peaks are broad/tailing.

      • Action: Increase TFA to 0.2% or switch to Ethanol (sharper peaks for some acids).

    • Observation:

      
       (Partial Separation).
      
      • Action: Lower flow to 0.5 mL/min or reduce IPA to 5% (95:5 ratio).

    • Observation: No separation (

      
      ).
      
      • Action: Switch column to Chiralpak AD-H.

Visualization: Method Development Decision Tree

MethodDev Start Start: Hydroxy Propanoic Acid Derivative Screen Screen: OD-H Column Hex/IPA/TFA (90:10:0.1) Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Success: Rs > 1.5 Finalize Method CheckRs->Success Yes Tailing Issue: Peak Tailing? CheckRs->Tailing No FixTailing Increase TFA to 0.2% or Switch to EtOH Tailing->FixTailing Yes Selectivity Issue: Rs < 1.5? Tailing->Selectivity No FixTailing->Screen Optimize Reduce IPA to 5% Lower Flow to 0.5 mL/min Selectivity->Optimize Partial Sep Switch Switch to Chiralpak AD-H Selectivity->Switch No Sep Optimize->CheckRs

Caption: Decision tree for optimizing chiral separation of acidic derivatives on polysaccharide columns.

Supporting Data & Case Studies

Experimental evidence highlights the necessity of the acidic additive and the complementarity of OD-H and AD-H.

Case Study: 3-Hydroxy-3-phenylpropanoic acid

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m)[2][5]
    
  • Mobile Phase: Hexane/IPA/TFA (90:10:0.1)

  • Result: Baseline separation (

    
    )
    
  • Note: Without TFA, the carboxylic acid moiety causes severe peak broadening, merging the enantiomers into a single lump.

Comparison with 2-(4-hydroxyphenyl)propionic acid:

  • OD-H:

    
    , 
    
    
    
    [6]
  • AD-H:

    
    , 
    
    
    
    [6]
  • OJ-H:

    
    , 
    
    
    
    (Incomplete separation)
  • Interpretation: Both OD-H and AD-H are effective, but OJ-H lacks the necessary recognition sites for this specific derivative structure [1, 3].

References

  • Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]

  • Daicel Chiral Technologies. Chiral Mobile Phase Additives for Acidic and Basic Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). Comparison of the performance of chiral stationary phase for separation of fluoxetine and acidic derivatives. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral building blocks, molecules with non-superimposable mirror images, are fundamental to the synthesis of stereochemically pure pharmaceuticals.[1] This guide provides an in-depth spectroscopic analysis of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid, a valuable chiral building block, and offers a comparative perspective against other relevant chiral synthons. As the biological activity and safety of a drug can be intrinsically linked to its stereochemistry, a thorough characterization of these building blocks is a critical step in the development of new chemical entities.[2]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical experimental insights to facilitate the confident identification and utilization of these chiral molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate the structural features of our target molecule and its counterparts.

The Subject of Analysis: (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (CAS No. 1258418-91-5) is a chiral carboxylic acid containing a secondary alcohol and a bulky tert-butoxy ether group.[3] Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol .[3] The presence of a stereocenter at the C2 position makes it a valuable precursor for the synthesis of complex chiral molecules.

Due to the limited availability of published experimental spectra for this specific compound, this guide will utilize predictive methodologies for its spectroscopic characterization, a common approach in the early stages of research.[4][5][6][7] These predictions will be grounded in the fundamental principles of spectroscopy and compared with experimental data from structurally analogous chiral building blocks.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of a chiral molecule. Each technique provides a unique piece of the structural puzzle.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->NMR_Prep IR_Prep Prepare as neat liquid, thin film, or KBr pellet Sample->IR_Prep MS_Prep Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->MS_Prep NMR ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR IR Infrared Spectroscopy IR_Prep->IR MS Mass Spectrometry (ESI-MS) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Stereochemistry NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of a chiral building block.

Predicted Spectroscopic Data for (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
-C(CH₃)₃~1.2Singlet-9H
-CH₂-~3.5 - 3.8Doublet of Doublets~10, ~42H
-CH(OH)-~4.2Doublet of Doublets~7, ~41H
-COOHBroad singlet--1H
-OHBroad singlet--1H

Causality behind Predictions:

  • The nine protons of the tert-butyl group are equivalent and shielded, hence a singlet at a low chemical shift.

  • The methylene (-CH₂-) protons are diastereotopic due to the adjacent chiral center, leading to a complex splitting pattern (doublet of doublets).

  • The methine proton (-CH(OH)-) is deshielded by the adjacent oxygen atoms and will also exhibit complex splitting due to coupling with the methylene protons.

  • The carboxylic acid and hydroxyl protons are acidic and their signals are typically broad and may exchange with deuterium in D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-C(CH₃)₃~28
-C(CH₃)₃~74
-CH₂-~65
-CH(OH)-~72
-COOH~175

Causality behind Predictions:

  • The methyl carbons of the tert-butyl group are in a typical aliphatic region.

  • The quaternary carbon of the tert-butyl group is shifted downfield due to the ether linkage.

  • The methylene and methine carbons are deshielded by the electronegative oxygen atoms.

  • The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift, which is characteristic of this functional group.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Characteristics
O-H (alcohol)3500 - 3200Broad
O-H (carboxylic acid)3300 - 2500Very broad, often overlapping with C-H stretch
C-H (alkane)3000 - 2850Sharp
C=O (carboxylic acid)1725 - 1700Strong, sharp
C-O (ether and alcohol)1300 - 1000Strong

Causality behind Predictions:

  • The broadness of the O-H stretches is due to hydrogen bonding.[8]

  • The strong, sharp peak in the carbonyl region is a hallmark of the C=O double bond.[9]

  • The C-O stretching vibrations will likely appear as multiple strong bands in the fingerprint region.

Mass Spectrometry (ESI-MS)

Electrospray ionization in negative mode is well-suited for the analysis of carboxylic acids.

  • Predicted [M-H]⁻: m/z 161.08

  • Predicted [M+HCOO]⁻: m/z 207.09

Predicted Fragmentation Pattern: A likely fragmentation pathway would involve the loss of the tert-butyl group as isobutylene (56 Da), leading to a fragment ion at m/z 105. Further fragmentation could involve the loss of CO₂ (44 Da) from the carboxylate.

Comparative Analysis with Alternative Chiral Building Blocks

To provide context for the predicted spectroscopic data of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid, we will compare it with two alternative chiral building blocks commonly employed in pharmaceutical synthesis: (R)-2-Hydroxy-4-phenylbutanoic acid and (S)-3-Hydroxybutyric acid .

Alternative 1: (R)-2-Hydroxy-4-phenylbutanoic acid

This building block (CAS No. 29678-81-7) features a phenyl group, which introduces aromatic character and significantly influences its spectroscopic properties.[10][11][12]

Spectroscopic Feature (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (Predicted) (R)-2-Hydroxy-4-phenylbutanoic acid (Experimental/Typical) Key Differences & Rationale
¹H NMR No aromatic protons.Aromatic protons at ~7.2-7.4 ppm.The presence of the phenyl ring in the alternative introduces signals in the aromatic region of the spectrum.
¹³C NMR No aromatic carbons.Aromatic carbons at ~126-141 ppm.The phenyl group gives rise to multiple signals in the downfield region of the ¹³C NMR spectrum.
IR Spectroscopy C-H (sp³) stretches below 3000 cm⁻¹.C-H (sp²) stretches above 3000 cm⁻¹.Aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches.
Mass Spectrometry Loss of tert-butyl group (as isobutylene).Benzylic cleavage is a likely fragmentation pathway.The phenyl group provides a stable benzylic cation upon fragmentation.
Alternative 2: (S)-3-Hydroxybutyric acid

A smaller, more fundamental chiral building block (CAS No. 6168-83-8), its simplicity provides a good baseline for comparison.[13]

Spectroscopic Feature (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (Predicted) (S)-3-Hydroxybutyric acid (Experimental/Typical) Key Differences & Rationale
¹H NMR Bulky tert-butoxy group signal at ~1.2 ppm.Methyl group signal as a doublet at ~1.2 ppm.The methyl group in 3-hydroxybutyric acid is coupled to the adjacent methine proton, resulting in a doublet.
¹³C NMR Seven carbon signals.Four carbon signals.The simpler structure of 3-hydroxybutyric acid results in fewer signals in the ¹³C NMR spectrum.
IR Spectroscopy Strong C-O ether stretch.Lacks a prominent C-O ether stretch.The presence of the ether linkage in the target molecule will give a characteristic strong band in the fingerprint region.
Mass Spectrometry [M-H]⁻ at m/z 161.08.[M-H]⁻ at m/z 103.04.The difference in molecular weight is clearly reflected in the mass spectra.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

NMR Spectroscopy Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

  • Chiral Analysis (Optional): To determine enantiomeric purity, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to induce chemical shift differences between the enantiomers.[14]

IR Spectroscopy Sample Preparation (KBr Pellet Method)

This method is suitable for solid samples.[15][16]

  • Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Preparation (ESI-MS)
  • Stock Solution: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive mode or ammonium acetate for negative mode) to a final concentration of 1-10 µg/mL.[1][17]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.[17]

Data Acquisition Workflow

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Process_NMR Fourier Transform, Phase Correction, Baseline Correction Acquire_NMR->Process_NMR Acquire_IR Acquire IR Spectrum Process_IR Baseline Correction, Peak Picking Acquire_IR->Process_IR Acquire_MS Acquire Mass Spectrum Process_MS Peak Integration, Mass-to-Charge Ratio Determination Acquire_MS->Process_MS Analyze_NMR Assign Signals, Determine Coupling Constants Process_NMR->Analyze_NMR Analyze_IR Identify Characteristic Absorption Bands Process_IR->Analyze_IR Analyze_MS Determine Molecular Weight, Analyze Fragmentation Process_MS->Analyze_MS Final_Analysis Correlate Data for Structural Confirmation Analyze_NMR->Final_Analysis Analyze_IR->Final_Analysis Analyze_MS->Final_Analysis

Caption: Step-by-step workflow for spectroscopic data acquisition and analysis.

Conclusion

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025, August 20). AiFChem.
  • (R)-3-Tert-butoxy-2-hydroxypropanoic acid | C7H14O4 | CID 11332642. PubChem.
  • (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7. Sigma-Aldrich.
  • (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328. PubChem.
  • (S)-3-hydroxybutyric acid | C4H8O3 | CID 94318. PubChem - NIH.
  • (R)-2-Hydroxy-4-phenylbutyric acid. ChemicalBook.
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers (RSC Publishing).
  • (R)-2-Hydroxy-4-phenylbutyric acid | 29678-81-7. ChemicalBook.
  • Sample preparation for FT-IR. Chemistry Analytical Lab.
  • New class of chiral molecules offers strong stability for drug development. (2025, July 21).
  • Preparing a sample for infrared spectroscopy. (2016, June 7). YouTube.
  • Liquid chromatographic–mass spectrometric method for simultaneous determination of small organic acids potentially contributing to acidosis in severe malaria. PMC.
  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016, November 29).
  • (S)-3-hydroxybutyric acid | C4H8O3 | CID 94318. PubChem.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • How to prepare IR samples?. (2015, May 11).
  • Deciding which is the best 1H NMR predictor for organic compounds using st
  • NMR Predictor. Chemaxon Docs.
  • (R)-2-Hydroxy-4-phenylbutyric acid | 29678-81-7. ChemicalBook.
  • infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • Mass Spectrometry: Fragment
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Interpret
  • 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts.
  • (R)-3-Tert-butoxy-2-hydroxypropanoic acid | C7H14O4 | CID 11332642. PubChem.
  • NMR Predictor. Chemaxon Docs.
  • Predict 1H proton NMR spectra. NMRDB.org.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • CASPRE - 13 C NMR Predictor.
  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0304338). NP-MRD.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017, February 7). MDPI.
  • NMR Predictor. Chemaxon Docs.
  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. (2000, April 7).
  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001, February 26). Chemistry | Illinois.
  • 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. (2025, October 21). PubMed.
  • Analytical Methods for Organic Acids. Shimadzu.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • Infrared Spectroscopy. MMRC.
  • Infrared spectra prediction. Cheminfo.org.
  • infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes.
  • 1*1 Library and Archives.
  • Sample Prepar
  • Measuring organic acids and inorganic anions with ion chrom

Sources

Safety Operating Guide

Operational Guide: Disposal of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

[1][2]

Executive Summary: Immediate Action Card

Chemical Name: (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid CAS Number: 1258418-91-5 Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2][3] Disposal Class: Organic Acid / Non-Halogenated Solvent Stream.[4] Critical Prohibition: DO NOT mix with concentrated mineral acids (e.g., Sulfuric, Nitric) in a closed waste container.[2] The tert-butyl ether moiety is acid-labile and may generate isobutylene gas, causing container pressurization.[1][2]

Chemical Profile & Hazard Identification

Before initiating disposal, you must characterize the waste to ensure compatibility with your facility's waste stream.

ParameterDataOperational Implication
Molecular Formula C₇H₁₄O₄Organic content; suitable for fuel blending/incineration.[1][2]
Molecular Weight 162.18 g/mol N/A
Physical State Solid or Viscous LiquidDetermines if "Lab Pack" or "Liquid Waste" stream is used.[2]
Acidity (pKa) ~3.5 – 4.0 (Estimated)Corrosive (D002) .[1][2] Must be segregated from bases and cyanides.
Functional Groups Carboxylic Acid, tert-Butyl EtherEther Risk: Potential peroxide former (low risk).[1][2] Acid Risk: Gas generation in strong acid.
Flash Point >110°C (Predicted)Combustible, but likely not D001 (Ignitable) unless in flammable solvent.[2]
Expert Insight: The "Hidden" Risks of Ether-Acids

As a Senior Application Scientist, I must highlight two specific chemical behaviors of this molecule that standard SDSs often overlook but are critical for waste safety.

A. The Isobutylene Pressure Hazard

The tert-butoxy group is acid-labile.[1][2] If this organic acid is disposed of in a "General Acid Waste" container that also holds concentrated strong mineral acids (like H₂SO₄ or HCl), the following cleavage reaction can occur:

12

Operational Rule: Never commingle this specific organic acid with concentrated mineral acid waste streams. Segregate it into the Organic Solvent/Organic Acid stream.

B. Peroxide Potential

While tert-butyl ethers are more stable than secondary ethers (like diethyl ether), they are still ethers.[2] If the pure substance has been stored for >12 months in clear glass or exposed to air, test for peroxides using starch-iodide strips before consolidating into a large waste drum.

  • < 20 ppm: Safe to dispose.

  • > 20 ppm: Treat with reducing agent (e.g., ferrous sulfate) before disposal.[2]

Disposal Decision Workflow

Use this logic flow to determine the correct waste stream for your specific situation.

DisposalWorkflowStartWaste Identification:(R)-3-(tert-Butoxy)-2-hydroxypropanoic acidStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidLabPackMethod A:Solid Waste Lab Pack(Tag: Organic Acid)Solid->LabPackPlace in wide-mouth jarSolventCheckSolvent Type?Liquid->SolventCheckHalogenMethod B:Halogenated Waste StreamSolventCheck->HalogenContains DCM/ChloroformNonHalogenMethod C:Non-Halogenated Waste Stream(Preferred)SolventCheck->NonHalogenContains MeOH/Acetone/EtOAcAqueousMethod D:Aqueous Waste(Check Local POTW Limits)SolventCheck->AqueousWater > 90%

Figure 1: Decision matrix for selecting the appropriate waste stream based on physical state and solvent composition.[1][2]

Step-by-Step Disposal Protocols
Method A: Solid Waste (Pure Substance)

Best for: Expired chemicals, contaminated solids, or synthesis byproducts.[2]

  • Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2]

  • Packaging: Leave the substance in its original vial if possible. Place the vial inside the waste jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid".[1][2][5][6]

    • Hazards: Irritant, Corrosive (Acidic).[2][4]

  • Storage: Store in the "Solid Organic Waste" bin.

  • Disposal: Hand over to EHS for "Lab Packing" (incineration).

Method B/C: Liquid Organic Waste (Reaction Mixtures)

Best for: Mother liquors or reaction mixtures containing organic solvents.[1][2]

  • Segregation: Determine if your solvent system is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[2]

  • Compatibility Check: Ensure the waste container does not contain strong mineral acids or oxidizers (Nitric acid, Peroxides).

  • Pouring: Use a funnel to prevent spills. Pour the mixture into the appropriate carboy (Jerrycan).

  • Logging: Immediately log the volume and mass of the acid added to the waste log sheet attached to the container.

    • Note: Even if the acid is a small percentage, list it as a constituent.

Method D: Aqueous Waste (Buffer Solutions)

Best for: Dilute aqueous solutions generated during workup.[1][2]

  • pH Check: Measure the pH. It will likely be acidic (pH 3-4).[1][2]

  • Neutralization (ONLY if permitted by local EHS):

    • Slowly add 1M Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH).[2]

    • Observation: Watch for bubbling (CO₂) if using bicarbonate.[2]

    • Adjust pH to 6–9.

  • Disposal Action:

    • Scenario 1 (Strict Regulations): Pour into "Aqueous Organic Waste" container. (Recommended).

    • Scenario 2 (Drain Disposal): Only if your facility holds a specific permit for drain disposal of non-toxic organic acids with low COD/BOD.[2] Do not assume this is allowed.

Emergency Spill Procedures

Minor Spill (< 50 mL/g):

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .[2] Wait for fizzing to stop.

  • Clean: Sweep up the resulting solid into a dustpan.

  • Dispose: Place in a sealed bag and label as "Debris contaminated with Organic Acid."

Major Spill (> 500 mL/g):

  • Evacuate: Leave the immediate area.

  • Ventilate: Open fume hoods if safe to do so.

  • Contact: Call site EHS or Emergency Response.

References
  • PubChem. (2025).[2] (R)-3-Tert-butoxy-2-hydroxypropanoic acid | C7H14O4 | CID 11332642.[1][2][5] National Library of Medicine. [Link][1][2]

  • U.S. EPA. (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] United States Environmental Protection Agency.[7] [Link][1][2]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Definitive Safety & Operational Guide: (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

The Dual Threat: Handling (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid presents a two-fold challenge: protecting the operator from organic acid exposure and protecting the compound’s enantiomeric excess (ee) from moisture-induced degradation or racemization.

As a chiral building block, this molecule combines a carboxylic acid functionality with a bulky tert-butoxy ether group. While standard Safety Data Sheets (SDS) often classify it generically as an Irritant (Skin Cat 2, Eye Cat 2A), the ether moiety increases lipophilicity, potentially enhancing skin absorption rates compared to simple hydroxy acids like lactic acid.

Immediate Action Required:

  • Treat as Corrosive to Eyes: Due to the acidic proton, assume potential for irreversible eye damage (Category 1) until specific concentration data proves otherwise.

  • Solvent Awareness: The tert-butoxy group implies specific glove compatibility issues often overlooked in standard "acid handling" protocols.

Part 2: Hazard Identification & Risk Assessment[1]

GHS Classification (Derived from Functional Group Analysis)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3][2]

  • H335: May cause respiratory irritation.[3][4]

The "Ether Effect" on PPE

Most lab accidents with this class of compounds occur not during isolation, but during solvation .

  • Critical Insight: While nitrile gloves are excellent for the acid portion of this molecule, they are generally permeable to ethers and chlorinated solvents often used to dissolve this compound (e.g., THF, DCM). If you are handling this compound in solution, your glove choice must be dictated by the solvent , not just the solute.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating. If a condition in the left column changes, the PPE requirement on the right must be re-evaluated.

Hazard ZoneOperational StateRequired PPETechnical Rationale
Hand Protection Solid / Powder Nitrile (Min 5 mil / 0.12mm) Provides adequate barrier against dry particulates and incidental moisture.
Hand Protection Solution (in Water/Alcohols) High-Grade Nitrile (Min 8 mil) Extended splash protection. Acidic aqueous solutions degrade thin nitrile slowly.
Hand Protection Solution (in THF/DCM) Silver Shield (Laminate) or Double Gloving CRITICAL: Standard nitrile degrades in <5 mins with THF/DCM. Use Laminate liners under Nitrile.
Eye Protection General Handling Safety Glasses w/ Side Shields ANSI Z87.1+ standard. Protects against low-energy projectiles.
Eye Protection Dispensing / Heating Chemical Splash Goggles Prevents liquid entry from below/sides. Essential for acidic liquids.
Respiratory Fine Dust / Powder N100 / P3 Respirator Only if outside a fume hood (not recommended). Prevents inhalation of acidic particulates.
Body All States Lab Coat (Poly-Cotton) 100% Cotton preferred if flammability is a concern. Buttoned to neck.
Visualizing the PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct glove material based on the solvent system.

PPE_Decision_Tree cluster_legend Decision Context Start Start: Handling (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid NitrileStd Standard Nitrile Gloves (ASTM D6319) Solid->NitrileStd Dry Handling SolventCheck Identify Solvent System Liquid->SolventCheck NitrileHigh High-Breakthrough Nitrile (>8 mil) SolventCheck->NitrileHigh Aqueous / Alcohols Laminate Laminate/Barrier Gloves (Silver Shield) SolventCheck->Laminate Ethers (THF) / Chlorinated (DCM)

Figure 1: Glove Selection Logic. Note that while the acid itself is compatible with nitrile, the solvent system frequently dictates the upgrade to laminate gloves.

Part 4: Operational Protocols

Storage & Stability
  • Hygroscopicity: Alpha-hydroxy acids are prone to absorbing moisture. Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Temperature: Store at 2–8°C . Room temperature storage may lead to slow dimerization (lactide formation) or degradation of the tert-butyl ether group over extended periods [1].

The "Closed-Loop" Transfer Protocol

To minimize exposure and contamination:

  • Engineering Control: All weighing should occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar. The tert-butoxy group contributes to static charge buildup in dry powders, causing "flying powder" which increases inhalation risk.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a clean, disposable spatula.

    • Transfer directly into a tared vessel that can be sealed immediately.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[2][4][5][6][7] Do not rely on neutralization (e.g., baking soda) in the eye; water dilution is safer and faster.

  • Skin Contact: Wash with soap and water.[3][1][2] If dissolved in organic solvent, remove gloves immediately—the solvent carries the acid through the skin barrier.

Part 5: Disposal Strategy

Disposal must align with the chemical nature of the substance (Organic Acid).

Do NOT:

  • Do not mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of explosion.

  • Do not mix with Strong Bases (e.g., Sodium Hydroxide) in a closed container – Exothermic neutralization generates heat and pressure.

Disposal Workflow:

Disposal_Workflow Waste Waste Generation Segregation Segregation: Organic Acids Waste->Segregation Container Container: HDPE or Glass (No Metal) Segregation->Container Labeling Labeling: 'Corrosive, Organic Acid' Container->Labeling Pickup EHS Pickup / Incineration Labeling->Pickup

Figure 2: Segregation and disposal workflow for organic acids.

Protocol:

  • Collect in a dedicated carboy labeled "Organic Acids."

  • If the material is in a solvent (e.g., HPLC waste), ensure the solvent is compatible with the acid waste stream.

  • Final disposal is typically via high-temperature incineration to ensure complete destruction of the chiral framework and ether linkage [2].

References

  • PubChem. (2023). (R)-3-Tert-butoxy-2-hydroxypropanoic acid | C7H14O4.[8] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.